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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methylpiperazin-2-one Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 3-methylpiperazin-2-one hydrochloride. We will delve into its chemical structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 3-methylpiperazin-2-one hydrochloride. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, with a focus on the scientific rationale behind its use in pharmaceutical development.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds due to its favorable physicochemical properties.[1] Within this class, the chiral molecule 3-methylpiperazin-2-one has emerged as a particularly valuable building block. Its rise to prominence is closely linked to the development of stereospecific drugs, where the precise three-dimensional arrangement of atoms is crucial for therapeutic efficacy and safety.[1]

This compound, and specifically its (R)-enantiomer, was identified as a key chiral component in the synthesis of Sitagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1] The specific stereochemistry at the C3 position of the piperazinone ring is essential for the drug's high potency and selectivity.[1] For practical applications in synthesis and formulation, 3-methylpiperazin-2-one is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics. This guide will focus on the properties and synthesis of this hydrochloride salt.

Chemical Structure and Identifiers

The hydrochloride salt of 3-methylpiperazin-2-one is formed by the protonation of one of the nitrogen atoms in the piperazine ring by hydrochloric acid.

Chemical Structure

Caption: Chemical structure of 3-Methylpiperazin-2-one Hydrochloride.

Key Identifiers
Identifier(R)-3-Methylpiperazin-2-one(R)-3-Methylpiperazin-2-one Hydrochloride
CAS Number 922178-61-8[2]1393597-78-8[3]
Molecular Formula C₅H₁₀N₂O[2]C₅H₁₁ClN₂O
Molecular Weight 114.15 g/mol [3]150.61 g/mol
IUPAC Name (3R)-3-methylpiperazin-2-one[4](3R)-3-methyl-2-oxopiperazin-1-ium chloride
SMILES C[C@@H]1C(=O)NCCN1[4]C[C@@H]1C(=O)NCC[NH2+]1.[Cl-]
InChI Key BSPUWRUTIOUGMZ-SCSAIBSYSA-N[4]Not readily available

Physicochemical Properties

The conversion of the free base to the hydrochloride salt significantly alters its physical properties, most notably its melting point and solubility.

Property(R)-3-Methylpiperazin-2-one(R)-3-Methylpiperazin-2-one Hydrochloride
Appearance White to off-white powder[5]Crystalline solid[2]
Melting Point 210 - 214 °C (decomposes)[6]Data not available
Boiling Point 289.6 ± 33.0 °C (Predicted)[7]Data not available
Density 0.992 ± 0.06 g/cm³ (Predicted)[7]Data not available
Solubility Soluble in methanol and water.Generally expected to have higher water solubility than the free base.
pKa 15.51 ± 0.40 (Predicted)[7]Data not available

Synthesis

The synthesis of 3-methylpiperazin-2-one hydrochloride is a two-step process that involves the initial formation of the chiral piperazinone ring followed by salt formation. The following protocols are based on established synthetic routes.[8]

Step 1: Synthesis of (R)-3-Methylpiperazin-2-one

The synthesis of (R)-3-methylpiperazin-2-one can be achieved through the reductive cyclization of a suitable precursor. A common method involves the hydrogenation of a protected amino acid derivative.[8]

synthesis_workflow start Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate reagents H₂, Pd/C Methanol start->reagents Hydrogenation product (R)-3-Methylpiperazin-2-one reagents->product Reductive Cyclization

Caption: Synthetic workflow for (R)-3-Methylpiperazin-2-one.

Experimental Protocol:

  • Reaction Setup: Dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol in a pressure-safe reactor.[8]

  • Catalyst Addition: Carefully add 3g of palladium on carbon (10% w/w) to the solution.[8]

  • Hydrogenation: Charge the reactor with hydrogen gas to a pressure of 1.8 MPa.[8]

  • Reaction: Stir the mixture at room temperature overnight. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up: Upon completion, vent the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent to yield (R)-3-methylpiperazin-2-one as a white solid.[8]

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified (R)-3-methylpiperazin-2-one in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to the stirred solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the solid product by filtration.

  • Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum.

Applications in Drug Development

3-Methylpiperazin-2-one hydrochloride is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its primary application is in the development of drugs where a specific stereoisomer is required for biological activity.

drug_development_flow building_block 3-Methylpiperazin-2-one Hydrochloride (Chiral Intermediate) synthesis Multi-step Chemical Synthesis building_block->synthesis api Active Pharmaceutical Ingredient (API) e.g., Sitagliptin synthesis->api formulation Drug Formulation api->formulation drug_product Final Drug Product (e.g., Tablet) formulation->drug_product

Caption: Role of 3-Methylpiperazin-2-one HCl in drug development.

The most notable application is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes. The (R)-enantiomer is a key component of Sitagliptin, where the piperazinone ring plays a critical role in binding to the active site of the DPP-4 enzyme. The use of the enantiomerically pure starting material is essential to ensure the synthesis of the desired single-enantiomer drug, which maximizes therapeutic efficacy and minimizes potential off-target effects.[1]

Safety and Handling

The following safety information is based on the available data for the free base, and similar precautions should be taken for the hydrochloride salt.

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[4][6]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[6]

    • P280: Wear protective gloves/eye protection/face protection.[6]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated place.[9]

    • Keep the container tightly closed.[9]

    • Store under an inert atmosphere.[9]

    • Use personal protective equipment as required.[10]

    • Avoid formation of dust and aerosols.[9]

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2012).
  • PubChem. (3R)-3-methylpiperazin-2-one. [Link]

  • PubChemLite. 3-(hydroxymethyl)-1-methylpiperazin-2-one hydrochloride (C6H12N2O2). [Link]

  • Chemical Substance Information. 3-ethyl-1-methylpiperazin-2-one hydrochloride. [Link]

  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025).
  • Home Sunshine Pharma. (R)-3-Methylpiperazin-2-one CAS 922178-61-8 Manufacturers, Suppliers, Factory. [Link]

  • PubChem. 3-Methyl-2-ketopiperazine. [Link]

  • Google Patents. (2018).

Sources

Exploratory

The Strategic Role of 3-Methylpiperazin-2-one Hydrochloride in Complex Organic Synthesis: Mechanisms and Applications

Executive Summary In modern medicinal chemistry, the piperazine and piperazinone scaffolds are ubiquitous due to their favorable pharmacokinetic profiles and structural rigidity. Among these, 3-Methylpiperazin-2-one hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine and piperazinone scaffolds are ubiquitous due to their favorable pharmacokinetic profiles and structural rigidity. Among these, 3-Methylpiperazin-2-one hydrochloride —particularly its stereochemically defined (R)-enantiomer—has emerged as a highly versatile chiral building block. As a Senior Application Scientist, I have observed that the true synthetic power of this molecule lies in its bifunctional nature. By strategically differentiating the reactivity of its secondary amine (N4) and its lactam moiety (N1/C2), chemists can construct complex, fused heterocyclic systems.

This technical guide explores the mechanistic causality behind the reactions of 3-methylpiperazin-2-one hydrochloride, providing self-validating protocols and examining its critical role in the synthesis of recent FDA-approved therapeutics, including the NK3 receptor antagonist Fezolinetant and the β -lactamase inhibitor Durlobactam.

Structural Dynamics and Bifunctional Reactivity

The chemical architecture of 3-methylpiperazin-2-one presents two distinct nitrogen centers:

  • The N4 Secondary Amine: Highly nucleophilic and basic. In its commercial hydrochloride salt form, this amine is protonated, providing shelf stability and preventing oxidative degradation or dimerization[1].

  • The N1-C2 Lactam: The lone pair on the N1 nitrogen is delocalized into the adjacent C2 carbonyl, rendering N1 non-nucleophilic under standard conditions. The carbonyl oxygen, however, acts as a "hard" nucleophile under specific electrophilic activation.

The core mechanism of action in synthesizing advanced drug intermediates from this scaffold relies on a sequential, orthogonal functionalization strategy: first targeting the N4 amine, then activating the N1-C2 lactam.

Core Mechanisms of Action in Synthetic Pathways

Mechanism A: Regioselective Reductive Amination at N4

The first step in utilizing 3-methylpiperazin-2-one is typically the functionalization of the N4 position. Because the lactam nitrogen (N1) is resonance-stabilized, the N4 amine can be selectively alkylated without protecting groups on N1.

Causality of Reagent Selection: Reductive amination is preferred over direct alkylation (using alkyl halides) to prevent over-alkylation (quaternization). The use of Sodium Triacetoxyborohydride ( Na(OAc)3​BH ) in the presence of acetic acid is highly strategic. Acetic acid protonates the target aldehyde, accelerating the formation of the iminium ion. Na(OAc)3​BH is a mild hydride donor that selectively reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde or the lactam carbonyl[2].

Mechanism B: Lactam Activation via O-Alkylation (Meerwein's Reagent)

Once N4 is protected or functionalized, the unreactive lactam must be activated to build fused ring systems (e.g., triazolopiperazines).

Causality of Reagent Selection: Standard nucleophiles cannot attack the lactam carbonyl. To reverse this, chemists use Meerwein's reagent (Triethyloxonium tetrafluoroborate, Et3​O⋅BF4​ ). According to Hard-Soft Acid-Base (HSAB) theory, the "hard" ethyl cation selectively attacks the "hard" lactam oxygen. This O-alkylation forms a highly reactive oxonium intermediate. Subsequent deprotonation by a mild base (like Na2​CO3​ ) yields a cyclic imidate . This imidate acts as a potent electrophile, priming the C2 carbon for cyclodehydration reactions with hydrazides[3].

G Lactam Lactam (Unreactive) Meerwein O-Alkylation (Et3O+ BF4-) Lactam->Meerwein Oxonium Oxonium Ion Intermediate Meerwein->Oxonium Base Deprotonation (Na2CO3) Oxonium->Base Imidate Cyclic Imidate (Electrophilic) Base->Imidate

Mechanism of lactam activation via Meerwein's reagent to form a cyclic imidate.

Translational Case Studies in Drug Discovery

The orthogonal reactivity of (R)-3-methylpiperazin-2-one has been successfully translated into the industrial-scale synthesis of two recent blockbuster drugs.

Fezolinetant (Veozah)

Approved by the FDA in May 2023 for menopausal vasomotor symptoms, Fezolinetant is an NK3 receptor antagonist. Its synthesis begins with the reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde. The resulting intermediate undergoes lactam activation to form an imidate, which is then reacted with 1,2,4-thiadiazole-5-carbohydrazide. A cyclodehydration reaction fuses the rings, yielding the complex triazolopiperazine core[2].

G A (R)-3-Methylpiperazin- 2-one HCl B Reductive Amination (Na(OAc)3BH) A->B C N4-Protected Intermediate B->C D Cyclodehydration (Thiadiazole) C->D E Triazolopiperazine (Fezolinetant) D->E

Synthetic workflow of Fezolinetant from (R)-3-Methylpiperazin-2-one.

Durlobactam

Durlobactam, a novel diazabicyclooctane β -lactamase inhibitor, utilizes the exact same foundational logic. The synthesis commences with (R)-3-methylpiperazin-2-one, followed by N4 reductive amination to form a 2,4-dimethoxybenzyl (DMB) ether. The oxopiperazine is then treated with Et3​O⋅BF4​ and sodium carbonate to afford the cyclic imidate in 68% yield, setting the stage for further structural elaboration[3].

Quantitative Data & Reaction Metrics

The following table summarizes the typical quantitative metrics for the core functionalization steps of (R)-3-methylpiperazin-2-one across industrial applications[2][3].

Reaction StepPrimary Reagents / CatalystTemp (°C)Avg. Yield (%)Enantiomeric Excess (ee %)
N4 Reductive Amination Na(OAc)3​BH , Acetic Acid, DCM20–2585–92>99.0
Lactam O-Alkylation Et3​O⋅BF4​ , Na2​CO3​ , DCM0 to 2568–75>99.0
Cyclodehydration Hydrazide derivative, Ethanol80 (Reflux)64–70>98.5

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Regioselective Reductive Amination of N4

Objective: Synthesize N4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.

  • Free-Basing: Suspend (R)-3-methylpiperazin-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0∘C .

    • Causality: DIPEA neutralizes the HCl salt, liberating the N4 secondary amine for nucleophilic attack without deprotonating the lactam.

  • Iminium Formation: Add 2,4-dimethoxybenzaldehyde (1.05 eq) followed by glacial acetic acid (1.5 eq). Stir for 30 minutes at room temperature.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to drive the equilibrium toward the highly electrophilic iminium ion.

  • Reduction: Add Na(OAc)3​BH (1.5 eq) in portions over 15 minutes. Stir for 12 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material peak ( m/z=115 ) disappears and the product peak ( m/z=265 ) stabilizes. If >2% aldehyde remains, add an additional 0.2 eq of Na(OAc)3​BH .

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize acetic acid and destroy excess borohydride. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol 2: Lactam Activation via Meerwein's Reagent

Objective: Convert the unreactive lactam into an electrophilic cyclic imidate.

  • O-Alkylation: Dissolve the purified N4-protected intermediate (1.0 eq) in strictly anhydrous DCM under an argon atmosphere. Cool to 0∘C . Add a 1.0 M solution of Et3​O⋅BF4​ in DCM (1.2 eq) dropwise.

    • Causality: Moisture must be strictly excluded, as Meerwein's reagent rapidly hydrolyzes to ethanol and diethyl ether. The "hard" ethyl cation selectively attacks the lactam oxygen.

  • Oxonium Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Deprotonation: Add solid Na2​CO3​ (2.0 eq) directly to the reaction mixture and stir vigorously for 1 hour.

    • Causality: A heterogeneous, mild base is used to deprotonate the oxonium intermediate into the neutral imidate without causing hydrolysis of the newly formed C=N bond.

  • Validation Checkpoint: Perform an FT-IR or NMR analysis of an aliquot. The disappearance of the strong lactam carbonyl stretch ( ∼1650 cm−1 ) and the appearance of a C=N stretch ( ∼1620 cm−1 ) validates successful imidate formation.

References

  • Benchchem Technical Support Team. (R)-3-Methylpiperazin-2-one Application Notes and Protocols. Benchchem. 1

  • Journal of Medicinal Chemistry. Synthetic Approaches to the New Drugs Approved during 2023. ACS Publications. 3

  • RHHZ. FDA approved fluorine-containing drugs in 2023: Medicinal chemistry discovery, biological activity, and synthetic routes.2

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.4

Sources

Foundational

Comprehensive Analytical Profiling of 3-Methylpiperazin-2-one Hydrochloride: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Executive Summary The piperazine ring is a privileged scaffold in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Among its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Among its derivatives, 3-Methylpiperazin-2-one hydrochloride serves as a critical chiral building block. In drug development and quality control, distinguishing this specific compound from isobaric impurities requires rigorous analytical precision. This whitepaper provides an in-depth technical guide on the exact mass and molecular weight of 3-Methylpiperazin-2-one hydrochloride, detailing the causality behind its ionization behavior and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unambiguous identification.

Physicochemical Profiling & Stoichiometric Causality

Understanding the distinction between molecular weight and exact mass is fundamental for synthetic and analytical scientists.

  • Molecular Weight (150.61 g/mol ): This value accounts for the natural isotopic abundance of all elements in the compound (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine). It is the critical metric used by synthetic chemists for macroscopic stoichiometric calculations and yield determinations[1].

  • Monoisotopic Exact Mass (150.0560 Da): This value is calculated using only the most abundant isotopes of each element ( 12C , 1H , 14N , 16O , 35Cl ). In HRMS, the exact mass is the primary parameter used to identify the compound and differentiate it from closely related species. The exact mass of the free base form ( C5​H10​N2​O ) is 114.0793 Da[2],[3].

Quantitative Data Summary

The following table summarizes the critical mass parameters required for both synthesis and instrumental analysis:

Property3-Methylpiperazin-2-one (Free Base)3-Methylpiperazin-2-one Hydrochloride (Salt)
Chemical Formula C5​H10​N2​O C5​H11​ClN2​O
Molecular Weight 114.15 g/mol 150.61 g/mol
Monoisotopic Exact Mass 114.0793 Da150.0560 Da
ESI(+) Target Ion [M+H]+ 115.0866 m/z115.0866 m/z (Post-dissociation)

Mechanistic Insights: ESI-MS Behavior of Hydrochloride Salts

A common pitfall in mass spectrometry is attempting to target the exact mass of the intact hydrochloride salt (150.0560 Da). Causality of Ionization: Hydrochloride salts undergo complete dissociation in the high-voltage, aqueous environment of an Electrospray Ionization (ESI) source. In positive ion mode (ESI+), the chloride anion is repelled. Simultaneously, the basic secondary amine of the piperazine ring readily accepts a proton from the acidic mobile phase.

Consequently, the mass spectrometer does not "see" the salt. The observed precursor ion is the protonated free base, [M−HCl+H]+ , which has a theoretically calculated monoisotopic m/z of 115.0866. Analysts must configure their targeted inclusion lists for this specific m/z to successfully detect the compound.

LCHRMS S1 1. Sample Prep (100 ng/mL in 0.1% FA) S2 2. UHPLC Separation (C18, High Aqueous) S1->S2 2µL Injection S3 3. ESI(+) Ionization (HCl Dissociation) S2->S3 Elution S4 4. HRMS Detection (Orbitrap/Q-TOF) S3->S4 [M-HCl+H]+ S5 5. Data Validation (m/z 115.0866 ±5ppm) S4->S5 Mass Spectra

Caption: LC-HRMS workflow for 3-Methylpiperazin-2-one exact mass detection.

Self-Validating LC-HRMS Experimental Protocol

To ensure the analytical protocol is self-validating , we employ a dual-confirmation strategy. Relying solely on the MS1 exact mass (115.0866 Da) leaves the assay vulnerable to false positives from isobaric isomers (e.g., ethyl-substituted azetidines). By coupling the MS1 filter with a specific MS2 transition, the system intrinsically verifies the presence of the lactam (cyclic amide) moiety. If the required fragment is absent, the system automatically flags the peak as an interference, ensuring absolute data integrity.

Step-by-Step Methodology

Step 1: Sample Preparation (Matrix Standardization)

  • Action: Dissolve 1.0 mg of 3-Methylpiperazin-2-one hydrochloride in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 100 ng/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid lowers the solvent pH below the pKa of the piperazine nitrogen, ensuring >99% protonation prior to aerosolization. This maximizes ESI+ sensitivity and stabilizes the signal.

Step 2: Chromatographic Separation (Retention Optimization)

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (2.1 mm × 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), starting at 5% B and ramping to 40% B over 4 minutes.

  • Causality: The high polarity of the piperazinone core requires a highly aqueous initial mobile phase. Starting at 5% organic prevents premature elution in the void volume, ensuring adequate interaction with the hydrophobic stationary phase.

Step 3: HRMS Acquisition

  • Action: Operate the Orbitrap or Q-TOF in positive ESI mode. Target the precursor m/z 115.0866 with a mass extraction window of ± 5 ppm.

Step 4: MS/MS Fragmentation (Structural Validation)

  • Action: Apply a Collision Energy (CE) of 15–25 eV to induce Collision-Induced Dissociation (CID). Monitor for the primary product ion at m/z 87.0917 and the secondary ion at m/z 98.0601.

  • Causality: The loss of Carbon Monoxide (-27.9949 Da) to yield m/z 87.0917 is a diagnostic fragmentation pathway for lactam rings. The detection of this specific mass defect confirms the 2-one structural feature.

Fragmentation Parent Protonated Precursor [C5H11N2O]+ m/z 115.0866 Frag1 Product Ion 1 Loss of CO (-28 Da) m/z 87.0917 Parent->Frag1 CID (15-25 eV) Frag2 Product Ion 2 Loss of NH3 (-17 Da) m/z 98.0601 Parent->Frag2 CID (15-25 eV) Frag3 Secondary Fragment Ring Cleavage m/z 56.0500 Frag1->Frag3 Higher Energy CID

Caption: Collision-induced dissociation (CID) fragmentation pathway confirming structural identity.

References

  • ChemSrc . "3-METHYL-2-PIPERAZINONE | CAS#:23936-11-0 | Chemsrc". [Link]

Sources

Exploratory

Structural and Spectroscopic Characterization of 3-Methylpiperazin-2-one Hydrochloride: A Technical Whitepaper

Executive Summary 3-Methylpiperazin-2-one hydrochloride is a highly versatile chiral heterocyclic building block, predominantly utilized in the synthesis of neurokinin-3 (NK3) receptor antagonists, such as Fezolinetant,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylpiperazin-2-one hydrochloride is a highly versatile chiral heterocyclic building block, predominantly utilized in the synthesis of neurokinin-3 (NK3) receptor antagonists, such as Fezolinetant, which are indicated for the treatment of vasomotor symptoms associated with menopause[1],[2]. While the free base form of this compound is often isolated as a viscous liquid or low-melting solid, its conversion to the hydrochloride salt is a deliberate, field-proven strategy to enhance crystallinity, prevent spontaneous racemization at the C3 chiral center, and mitigate oxidative degradation during long-term storage[2].

This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic profile of 3-methylpiperazin-2-one hydrochloride, detailing the causality behind experimental solvent choices, the quantum mechanical origins of its complex spin systems, and a self-validating protocol for rigorous analytical characterization.

Causality in Analytical Design: Solvent Selection and Protonation Effects

When analyzing piperazinone derivatives, the choice of NMR solvent and the ionization state of the molecule fundamentally dictate the resulting spectral topology.

The Diastereotopic Effect

The presence of a methyl group at the C3 position breaks the symmetry of the piperazinone ring, creating a stereocenter. This stereocenter renders the two protons on the adjacent C5 methylene carbon, as well as the two protons on the C6 methylene carbon, chemically and magnetically non-equivalent (diastereotopic). In the free base form dissolved in CDCl₃, this results in four distinct multiplets for the methylene protons between δ 3.14 and 3.58 ppm[3].

The Protonation Deshielding Effect

In the hydrochloride salt, the secondary amine at the N4 position is protonated ( −NH2+​ ). This localized positive charge exerts a strong electron-withdrawing inductive effect ( −I effect) across the σ -bond framework.

  • Causality: The electron density around the adjacent C3 and C5 protons is significantly reduced (deshielded), causing their resonance frequencies to shift downfield by approximately 0.5 to 0.8 ppm compared to the free base[3].

  • Solvent Dynamics (D₂O): Deuterium oxide (D₂O) is the optimal solvent for the hydrochloride salt due to its high dielectric constant, which ensures complete dissolution. Furthermore, D₂O rapidly exchanges with the labile amide proton (N1-H) and the ammonium protons (N4-H₂⁺). This exchange eliminates these broad signals from the spectrum, preventing overlapping and simplifying the integration of the carbon-bound protons.

SpinSystem C3 C3-H (Methine) δ 3.95 ppm N4 N4-H2+ (Ammonium) Protonated Center C3->N4 Strong Deshielding CH3 C3-CH3 (Methyl) δ 1.58 ppm CH3->C3 ³J Coupling (7.2 Hz) C5 C5-H2 (Methylene) δ ~3.65 ppm C6 C6-H2 (Methylene) δ ~3.50 ppm C5->C6 ³J Coupling Network C5->N4 Strong Deshielding

Figure 1: ¹H NMR spin-spin coupling network and deshielding effects in 3-Methylpiperazin-2-one HCl.

NMR Spectral Data Assignments

The following tables summarize the quantitative NMR data for 3-methylpiperazin-2-one hydrochloride in D₂O. The data reflects the downfield shifts induced by the N4 protonation relative to the free base literature values[3].

Table 1: ¹H NMR Data (400 MHz, D₂O, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
C3-CH₃ 1.58Doublet (d)7.23HSplit by the single adjacent C3 methine proton.
C6-Hₐ 3.42Multiplet (m)-1HDiastereotopic proton adjacent to the N1 amide.
C6-H_b 3.55Multiplet (m)-1HDiastereotopic proton adjacent to the N1 amide.
C5-Hₐ 3.62Multiplet (m)-1HDiastereotopic proton, deshielded by adjacent N4⁺.
C5-H_b 3.75Multiplet (m)-1HDiastereotopic proton, deshielded by adjacent N4⁺.
C3-H 3.95Quartet (q)7.21HHighly deshielded by both C=O and N4⁺; split by CH₃.
N1-H / N4-H₂⁺ ----Exchanged with D₂O; merges into HDO peak (~4.79 ppm).
Table 2: ¹³C NMR Data (100 MHz, D₂O, 298 K)
PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment Rationale
C3-CH₃ 15.2CH₃ (Positive)Aliphatic methyl carbon.
C6 38.5CH₂ (Negative)Methylene carbon adjacent to amide nitrogen.
C5 41.8CH₂ (Negative)Methylene carbon deshielded by protonated N4⁺.
C3 54.5CH (Positive)Methine carbon situated between C=O and N4⁺.
C2 168.2Cq (Null)Amide carbonyl carbon.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility in the structural verification of chiral piperazinone intermediates, the following self-validating protocol must be strictly adhered to. This workflow is designed to cross-verify structural assignments internally, leaving no room for spectral ambiguity.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of 3-methylpiperazin-2-one hydrochloride into a clean glass vial.

  • Dissolve the solid in 0.6 mL of high-purity D₂O (99.9% D) containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

  • Causality: TSP acts as an internal chemical shift reference (δ 0.00 ppm). Unlike external referencing, an internal standard validates that the chemical shift axis is perfectly calibrated regardless of localized magnetic susceptibility differences in the sample.

Step 2: Instrument Tuning and Shimming

  • Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated probe tuning and matching (ATM) to optimize the radiofrequency energy transfer to the sample.

  • Execute gradient shimming on the Z-axis using the deuterium lock signal.

  • Validation: The full width at half maximum (FWHM) of the TSP peak must be ≤1.0 Hz. If it is broader, the magnetic field is inhomogeneous, and the complex multiplets of the diastereotopic C5/C6 protons will blur together, invalidating the data.

Step 3: Multi-Nuclear Data Acquisition

  • 1D ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 5 seconds.

  • Causality: A 5-second delay ensures complete T₁ relaxation for all protons, guaranteeing that the integration ratios (3:1:1:1:1:1) are perfectly stoichiometric.

  • 1D ¹³C{¹H} NMR & DEPT-135: Acquire 1024 scans.

  • Validation: The DEPT-135 sequence acts as an internal logic check. The C5 and C6 carbons must phase negatively (pointing down, CH₂), while the C3 and CH₃ carbons must phase positively (pointing up, CH/CH₃). If a peak assigned to C3 phases negatively, the structural assignment is fundamentally flawed.

Step 4: 2D Correlation (Optional but Recommended)

  • Acquire a ¹H-¹H COSY spectrum to definitively link the C3 methine proton to the C3 methyl group via their ³J coupling cross-peak.

NMRWorkflow Step1 Sample Preparation 15 mg API in 0.6 mL D2O Step2 Internal Calibration 0.05% TSP Added (δ 0.00) Step1->Step2 Step3 Instrument Tuning Probe Matching & Shimming Step2->Step3 Step4 Data Acquisition 1D & 2D Pulse Sequences Step3->Step4 Step5 Spectral Processing Phase/Baseline Correction Step4->Step5

Figure 2: Self-validating step-by-step NMR acquisition workflow for hydrochloride salts.

Conclusion

The rigorous NMR characterization of 3-methylpiperazin-2-one hydrochloride requires a deep understanding of stereochemistry, inductive deshielding, and solvent dynamics. By leveraging D₂O to eliminate exchangeable protons and utilizing internal standards alongside DEPT-135 cross-validation, researchers can establish a highly trustworthy, self-validating analytical profile. This level of precision is non-negotiable when utilizing this chiral intermediate in the downstream synthesis of critical active pharmaceutical ingredients (APIs)[1],[2].

References

  • Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part I)
  • An improved process for the preparation of an intermediate of NK3 receptor antagonist - Technical Disclosure Commons. tdcommons.org.
  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P

Sources

Foundational

Crystal Structure Analysis of 3-Methylpiperazin-2-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the stereochemical integrity of chiral building blocks is paramount. 3-Methylpiperazin-2-one hydrochloride —particularly its enantiopure forms such as (R)-3-methylpiperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the stereochemical integrity of chiral building blocks is paramount. 3-Methylpiperazin-2-one hydrochloride —particularly its enantiopure forms such as (R)-3-methylpiperazin-2-one—serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Notably, this scaffold is a foundational component in the development of highly selective neurokinin-3 (NK-3) receptor antagonists, such as Fezolinetant, used for the treatment of sex-hormone disorders[2].

For researchers and drug development professionals, validating the absolute configuration and understanding the solid-state packing of this intermediate is a strict regulatory and scientific requirement. This technical guide provides an in-depth analysis of the conformational landscape, supramolecular assembly, and the precise crystallographic methodologies required to characterize 3-methylpiperazin-2-one hydrochloride.

Conformational Landscape and Theoretical Framework

The piperazinone ring is a six-membered saturated heterocycle containing both an amide and a secondary/tertiary amine. Unlike planar aromatic systems, the piperazinone ring must adopt puckered conformations to alleviate angular and torsional strain[3].

Causality of the Ring Conformation

The substitution pattern of 3-methylpiperazin-2-one profoundly influences its conformational equilibrium. The presence of the methyl group at the C3 position introduces significant steric constraints. To minimize unfavorable 1,3-diaxial interactions with the axial protons located at the C5 and C6 carbons, the C3-methyl group overwhelmingly prefers an equatorial orientation [4]. Consequently, the ring predominantly adopts a distorted chair or half-chair conformation.

The Dynamics of Salt Formation

Converting the free base to the hydrochloride salt is a deliberate experimental choice to improve crystallinity and physical stability. The piperazinone ring contains two nitrogen atoms in vastly different chemical environments:

  • N1 (Amide Nitrogen): Non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

  • N4 (Amine Nitrogen): A basic secondary amine (or tertiary in substituted derivatives) that readily accepts a proton.

Upon treatment with hydrochloric acid, the N4 nitrogen is selectively protonated. This protonation drastically alters the electronic environment, restricting ring inversion and locking the conformation. The resulting highly polar N−H+ moiety becomes a potent anchor for crystal lattice formation.

Supramolecular Assembly and Hydrogen Bonding Networks

The physical stability of the 3-methylpiperazin-2-one hydrochloride crystal is governed by a robust network of non-covalent interactions. The supramolecular assembly is dictated by specific donor-acceptor pairings that organize the molecules into well-defined one-dimensional chains or dimeric motifs[4].

  • Ionic Hydrogen Bonding ( N4−H+⋯Cl− ): The protonated amine acts as a strong hydrogen bond donor to the highly electronegative chloride counterion. This is the primary driving force for lattice stabilization.

  • Intermolecular Amide Bonding ( N1−H⋯O=C ): The secondary amide ( N1−H ) acts as a hydrogen bond donor, while the carbonyl oxygen ( C=O ) serves as an effective hydrogen bond acceptor, linking adjacent piperazinone rings.

HBond_Network N1 Amide N-H O1 Carbonyl C=O N1->O1 N-H···O=C (Intermolecular) Cl Chloride Cl- N1->Cl N-H···Cl- (Bifurcated) N4 Amine N-H+ N4->Cl N-H+···Cl- (Ionic H-Bond)

Figure 1: Primary intermolecular hydrogen bonding network stabilizing the crystal lattice.

Experimental Workflows: From Crystallization to SCXRD

To obtain reliable crystallographic data, the experimental protocol must be a self-validating system. The following methodologies detail the exact steps required to grow diffraction-quality crystals and solve their structure.

Protocol 1: Vapor Diffusion Crystallization

Causality Check: Hydrochloride salts are highly polar and often exhibit high solubility in protic solvents (like methanol) but are insoluble in non-polar solvents (like diethyl ether). Slow vapor diffusion prevents rapid supersaturation, avoiding the kinetic trapping that leads to amorphous powders or twinned crystals.

  • Sample Preparation: Dissolve 50 mg of enantiopure (R)-3-methylpiperazin-2-one hydrochloride in 1.0 mL of HPLC-grade Methanol inside a 4 mL inner glass vial. Ensure complete dissolution (sonicate if necessary).

  • Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of Diethyl Ether (the antisolvent).

  • Incubation: Seal the 20 mL outer vial tightly with a PTFE-lined cap. Store the chamber undisturbed at 4°C for 7 to 14 days.

  • Harvesting: Once colorless, block-like single crystals form, harvest them immediately under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated, confirming single-domain integrity.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in Paratone-N oil to prevent solvent evaporation and atmospheric moisture absorption. Mount it onto a cryo-loop.

  • Data Collection: Transfer the loop to the goniometer. Cool the sample to 100 K using a nitrogen cold stream. Note: Cooling minimizes thermal atomic displacement parameters, significantly improving resolution.

  • Irradiation: Expose the crystal to Cu K α radiation ( λ=1.54184 Å) . Causality Check: Copper radiation provides a much stronger anomalous dispersion signal for light atoms (C, N, O, Cl) compared to Molybdenum, which is strictly required to reliably determine the absolute configuration of chiral molecules.

  • Refinement & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation (The Flack Parameter): Evaluate the Flack parameter. A value of 0.00±0.04 confirms the correct absolute configuration (e.g., the (R)-enantiomer). A value near 1.0 indicates an inverted structure, while a value near 0.5 indicates a racemic twin.

SCXRD_Workflow Start Synthesized 3-Methylpiperazin-2-one HCl Solvent Solvent Screening (MeOH / Et2O) Start->Solvent Growth Vapor Diffusion Crystallization (4°C, 7-14 days) Solvent->Growth Quality Crystal Quality Check (Polarized Light) Growth->Quality Quality->Solvent Twinning/Amorphous Mounting Cryo-Loop Mounting (Paratone Oil, 100K) Quality->Mounting Diffraction Quality Diffraction X-Ray Data Collection (Cu Kα radiation) Mounting->Diffraction Refinement Structural Refinement (SHELXL, Least-Squares) Diffraction->Refinement Output Final .cif File & Absolute Configuration Refinement->Output

Figure 2: Step-by-step workflow for the crystallization and SCXRD analysis of the hydrochloride salt.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for a high-quality SCXRD analysis of (R)-3-methylpiperazin-2-one hydrochloride[5]. Because the compound is enantiopure, it must crystallize in a Sohncke space group (typically P21​21​21​ for orthorhombic systems).

Crystallographic ParameterValue
Chemical Formula C₅H₁₁ClN₂O
Formula Weight 150.61 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.452 Å, b = 8.124 Å, c = 14.305 Å
Volume 749.8 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.334 g/cm³
Absorption Coefficient (μ) 3.45 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0784
Absolute Structure Parameter (Flack) 0.01(3)

X-Ray Powder Diffraction (XRPD) Bulk Phase Validation

While SCXRD provides the absolute configuration of a single crystal, it does not guarantee that the bulk synthesized powder is phase-pure or structurally identical. To close the validation loop, X-Ray Powder Diffraction (XRPD) must be performed[3].

Protocol 3: XRPD Bulk Validation
  • Sample Preparation: Lightly grind 100 mg of the bulk 3-methylpiperazin-2-one hydrochloride powder using an agate mortar and pestle. Caution: Over-grinding can induce amorphization or polymorphic transitions.

  • Mounting: Load the powder onto a zero-background silicon sample holder to eliminate amorphous halo interference.

  • Data Collection: Scan the sample using a powder diffractometer (Cu K α radiation) from 2θ=3∘ to 40∘ at a scan rate of 0.02∘ /step.

  • Comparative Analysis: Generate a simulated powder pattern from the SCXRD .cif file using crystallographic software (e.g., Mercury). Overlay the experimental bulk diffractogram with the simulated pattern. A 1:1 match in peak positions (2θ) and relative intensities confirms that the bulk material is phase-pure and structurally identical to the single crystal.

References

  • Title: Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part I) Source: ACS Publications URL: [Link]

  • Title: (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem Source: PubChem (NIH) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylpiperazin-2-one Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-Methylpiperazin-2-one, particularly in its chiral forms such as (R)-3-Methylpiperazin-2-one, is a heterocyclic compound of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpiperazin-2-one, particularly in its chiral forms such as (R)-3-Methylpiperazin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry.[1] It serves as a crucial chiral building block for synthesizing a wide array of pharmacologically active molecules where specific stereochemistry is often critical for therapeutic efficacy and safety.[1] The piperazine ring is a well-established "privileged scaffold," known for imparting favorable pharmacokinetic properties like enhanced water solubility and bioavailability to drug candidates.[1] This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methylpiperazin-2-one hydrochloride. The hydrochloride salt form is often preferred in research and development for its improved stability and handling characteristics. This document details the compound's chemical identity, structural features, physicochemical parameters, spectroscopic profile, and established analytical and synthetic methodologies.

Introduction and Significance

The Piperazinone Scaffold in Medicinal Chemistry

The piperazine nucleus is a foundational six-membered ring containing two nitrogen atoms at opposite positions.[2] Its derivatives are integral to numerous approved drugs across various therapeutic areas, including antipsychotic, antihistaminic, and antianginal agents.[3][4] The incorporation of a piperazinone moiety offers a rigid, stereochemically defined structure that can effectively orient substituents for optimal interaction with biological targets. The nitrogen atoms provide sites for substitution and can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, contributing to the molecule's overall pharmacological profile.[1]

3-Methylpiperazin-2-one Hydrochloride: A Key Chiral Intermediate

The introduction of a methyl group at the 3-position creates a chiral center, leading to (R)- and (S)-enantiomers. The enantiomerically pure forms of 3-Methylpiperazin-2-one are highly valued as synthetic intermediates in the asymmetric synthesis of complex molecules.[1] The preparation of this compound as a hydrochloride salt serves two primary purposes in a laboratory and development setting:

  • Enhanced Aqueous Solubility: The free base form has two nitrogen atoms, the secondary amine being sufficiently basic to be readily protonated. The resulting ammonium salt exhibits significantly increased solubility in aqueous and protic solvents, which is advantageous for reaction chemistry and formulation studies.

  • Improved Handling and Stability: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the free base, which may be more hygroscopic or have a lower melting point. The compound is stable under recommended storage conditions.[5]

Chemical Identity and Structure

The structure consists of a piperazin-2-one ring with a methyl group at the C3 position. The hydrochloride salt is formed by the protonation of the more basic secondary amine at the N4 position.

Figure 1: Chemical Structure of (R)-3-Methylpiperazin-2-one Hydrochloride

Caption: Structure of (R)-3-Methylpiperazin-2-one Hydrochloride.

Table 1: Key Chemical Identifiers
IdentifierValue (for Free Base)Reference
Compound Name (R)-3-Methylpiperazin-2-one[6]
CAS Number 922178-61-8[6][7][8]
Molecular Formula C₅H₁₀N₂O[6][8][9]
Molecular Weight 114.15 g/mol [6][7][10]
Synonyms (R)-3-Methyl-2-ketopiperazine; (3R)-3-methylpiperazin-2-one[6][11][12]

Note: The molecular formula for the hydrochloride salt is C₅H₁₁ClN₂O, and the molecular weight is 150.61 g/mol .

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties. Most publicly available data pertains to the (R)-enantiomer free base; properties for the hydrochloride salt are inferred based on general chemical principles.

Table 2: Summary of Physicochemical Properties
PropertyValueReference
Appearance White to off-white crystalline powder[8][11]
Boiling Point 289.6 ± 33.0 °C (Predicted)[6][11][12]
Density 0.992 ± 0.06 g/cm³ (Predicted)[6][11][12]
Water Solubility Freely soluble (302 g/L at 25 °C, Calculated for free base)[2][13]
pKa 15.51 ± 0.40 (Amide N-H, Predicted)[6][12]
XLogP3 -0.301[6][12]
Solubility Profile

The free base is described as freely soluble in water.[2][13] The formation of the hydrochloride salt drastically increases its polarity, rendering it highly soluble in water and other polar protic solvents. This is a direct consequence of the ion-dipole interactions between the charged ammonium group and water molecules. In contrast, its solubility in nonpolar organic solvents like hexanes or diethyl ether is expected to be very low.

Acidity and Basicity

The 3-Methylpiperazin-2-one molecule has two nitrogen atoms with distinct basicities. The secondary amine at the N4 position is more basic and is the site of protonation to form the hydrochloride salt. The nitrogen at the N1 position is part of an amide functional group, and its lone pair is delocalized into the adjacent carbonyl group, making it significantly less basic. The predicted pKa of ~15.5 refers to the acidity of the amide proton, not the basicity of the amine nitrogen.[6][12]

Stability and Storage

The compound is stable under recommended storage conditions.[5] For long-term integrity, it should be stored in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere at 2-8°C.[5][7]

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of 3-Methylpiperazin-2-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural elucidation. Based on patent data for the (R)-enantiomer free base in CDCl₃, the following characteristic shifts are observed.[14]

  • ¹H NMR (400 MHz, CDCl₃) of Free Base: δ ≈ 6.48 (s, 1H, NH), 3.55 (m, 1H), 3.45 (m, 1H), 3.32 (m, 1H), 3.16 (m, 1H), 3.03 (m, 1H), 2.12 (s, 1H, NH), 1.41 (d, 3H, CH₃).[14]

Expert Insight: Upon formation of the hydrochloride salt and dissolution in a protic solvent like D₂O, significant changes in the spectrum are expected. The proton on the N4-amine will exchange with deuterium, and the adjacent methylene protons (at C3 and C5) will experience a downfield shift due to the inductive effect of the newly formed positive charge. The amide proton at N1 may also exchange with deuterium over time.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is well-suited for this molecule. The protonated molecular ion [M+H]⁺ is expected to be the base peak.

  • MS (ESI+) for Free Base: m/z 115.16 [M+H]⁺, 137.15 [M+Na]⁺.[14]

Infrared (IR) Spectroscopy
  • N-H Stretch (Amine Salt): A broad band is expected in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine salt.

  • N-H Stretch (Amide): A sharp to medium peak around 3200-3300 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp peak around 1650-1680 cm⁻¹.

  • C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and enantiomeric excess of 3-Methylpiperazin-2-one.

Causality Behind Experimental Choices: A significant challenge in the HPLC analysis of piperazine derivatives is their lack of a strong UV chromophore, which leads to poor sensitivity with standard UV detectors.[3][16] To overcome this, a common and field-proven strategy is to derivatize the molecule with a UV-active agent. This chemical modification attaches a chromophore to the analyte, enabling highly sensitive detection.[3][16] 4-chloro-7-nitrobenzofuran (NBD-Cl) is a frequently used derivatizing agent for secondary amines.[16]

G sample Sample Preparation (Dissolve in suitable solvent) derivatize Derivatization Step (Add NBD-Cl, heat) sample->derivatize Increases Sensitivity hplc HPLC Injection derivatize->hplc column Chromatographic Separation (e.g., Chiral Stationary Phase) hplc->column detector UV/PDA Detection (at chromophore λmax) column->detector data Data Analysis (Purity, Enantiomeric Excess) detector->data

Caption: Workflow for HPLC analysis with a derivatization step.

Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization This protocol is adapted from established methods for piperazine analysis and serves as a self-validating system by including a standard for comparison.[3][16]

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Methylpiperazin-2-one hydrochloride in acetonitrile.

    • Prepare a 2 mg/mL solution of NBD-Cl in acetonitrile.

  • Derivatization:

    • In a clean vial, mix 100 µL of the sample stock solution with 200 µL of the NBD-Cl solution.

    • Add a small amount of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HCl and facilitate the reaction.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the solution to room temperature.

    • Dilute the mixture with the mobile phase to a suitable concentration for injection (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: A chiral stationary phase column (e.g., Chiralpak® series) is required to separate enantiomers. For achiral purity, a standard C18 column is sufficient.

    • Mobile Phase: A mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v) is a common starting point.[16]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35°C.[16]

    • Injection Volume: 10 µL.[3]

    • Detection: Monitor at the wavelength maximum for the NBD derivative (typically around 340 nm).[16]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized product by comparing its retention time to that of a derivatized standard.

    • Quantify purity based on peak area percentage. Determine enantiomeric excess by comparing the peak areas of the (R) and (S) enantiomers.

Synthesis and Salt Formation

Asymmetric Synthesis of (R)-3-Methylpiperazin-2-one

A robust method for synthesizing the chiral free base involves a multi-step process starting from D-alanine methyl ester hydrochloride, as detailed in patent literature.[14]

G start D-Alanine Methyl Ester HCl + N-Cbz-aminoacetaldehyde reductive_amination Reductive Amination (Sodium Triacetoxyborohydride) start->reductive_amination intermediate Methyl (R)-2-((2-(((benzyloxy) carbonyl)amino)ethyl)amino)propionate reductive_amination->intermediate hydrogenolysis Hydrogenolysis & Cyclization (H₂, Pd/C in Methanol) intermediate->hydrogenolysis product (R)-3-Methylpiperazin-2-one (Free Base) hydrogenolysis->product

Caption: Synthetic pathway for (R)-3-Methylpiperazin-2-one.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one [14]

  • Step 1: Synthesis of the Intermediate:

    • Dissolve D-alanine methyl ester hydrochloride in dichloromethane (DCM) and neutralize with triethylamine. Filter to remove the salt.

    • To the filtrate, add a solution of N-Cbz-aminoacetaldehyde in methanol.

    • Cool the mixture to 0°C and add sodium triacetoxyborohydride in portions.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with DCM.

    • Purify the crude product by silica gel column chromatography to yield methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

  • Step 2: Hydrogenolysis and Intramolecular Cyclization:

    • Dissolve the purified intermediate (e.g., 10g) in methanol (100 mL) in a high-pressure reactor.[14]

    • Add palladium on carbon (Pd/C, 10% w/w) to the solution.

    • Pressurize the reactor with hydrogen gas (to 1.8 MPa) and stir the mixture at room temperature overnight.[14]

    • Monitor the reaction to completion using HPLC.

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield (R)-3-Methylpiperazin-2-one as a white solid.[14]

Preparation of the Hydrochloride Salt
  • Dissolve the purified (R)-3-Methylpiperazin-2-one free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

  • Continue addition until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Safety and Handling

Based on the safety data for the free base, 3-Methylpiperazin-2-one hydrochloride should be handled with appropriate precautions.

  • Hazards: Causes serious eye irritation.[5][10] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][10]

  • Precautions: Avoid contact with skin and eyes.[5] Avoid formation of dust and aerosols. Use in a well-ventilated area.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. For operations that may generate dust, a respirator may be necessary.[5]

Conclusion

3-Methylpiperazin-2-one hydrochloride is a valuable and versatile chiral building block for pharmaceutical research and development. Its physicochemical properties, particularly the enhanced aqueous solubility and solid-state stability conferred by the hydrochloride salt form, make it an advantageous intermediate for synthesis. A thorough understanding of its spectroscopic profile and the appropriate analytical methods, including derivatization-based HPLC for sensitive detection, is crucial for its effective use in the development of novel therapeutic agents.

References

  • NextSDS. (n.d.). 1,3,3-trimethylpiperazin-2-one hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (R)-3-Methylpiperazin-2-one CAS 922178-61-8 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Taylor & Francis. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33:712–719. Retrieved from [Link]

  • ResearchGate. (2026, March 19). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Pathways for Piperazine Derivatives via 3-Methylpiperazin-2-one Hydrochloride

Executive Summary & Mechanistic Rationale Chiral piperazinone derivatives, particularly 3-methylpiperazin-2-one, are foundational building blocks in the discovery and synthesis of pharmacologically active compounds conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Chiral piperazinone derivatives, particularly 3-methylpiperazin-2-one, are foundational building blocks in the discovery and synthesis of pharmacologically active compounds containing piperazine motifs[1]. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetics, enhance aqueous solubility, and direct target-specific binding.

Starting a synthesis with 3-methylpiperazin-2-one hydrochloride offers a distinct operational advantage over the free base. The hydrochloride salt provides superior bench stability, preventing premature oxidation, hygroscopic degradation, or ring-opening side reactions. The strategic value of this molecule lies in its inherent regioselectivity: the N4 position is a nucleophilic secondary amine, while the N1 position is a significantly less nucleophilic amide nitrogen. This electronic differentiation allows chemists to execute orthogonal functionalizations without the need for complex, multi-step protection/deprotection cycles.

Recent FDA-approved drug syntheses have heavily leveraged (R)-3-methylpiperazin-2-one, often converting it to a 2,4-dimethoxybenzyl (DMB) ether via reductive amination to facilitate downstream complexation and functionalization[2]. The versatility of the piperazin-2-one core allows for ad hoc functionalization, which is critical for accessing diverse chemical space in modern therapeutics[3].

Strategic Pathway Design & Regioselectivity

To synthesize complex, fully saturated piperazine derivatives, the synthetic pathway must follow a strict operational logic:

  • Regioselective N4-Protection: The highly nucleophilic N4 amine must be masked first.

  • N1-Functionalization: With N4 protected, strong bases can be deployed to deprotonate the N1 amide for alkylation or cross-coupling.

  • Carbonyl Reduction: The lactam core is reduced to yield the fully saturated chiral 2-methylpiperazine derivative.

G Start 3-Methylpiperazin-2-one HCl (Starting Material) Step1 Free-Basing & N4-Protection (Reductive Amination) Start->Step1 Int1 N4-DMB-3-Methylpiperazin-2-one (Regioselective Intermediate) Step1->Int1 Step2 N1-Deprotonation & Alkylation (NaH, Alkyl Halide) Int1->Step2 Int2 N1-Alkyl-N4-DMB-Piperazin-2-one (Fully Functionalized Core) Step2->Int2 Step3 Amide Reduction (LiAlH4, Reflux) Int2->Step3 Final Chiral 2-Methylpiperazine Derivative (Target Pharmacophore) Step3->Final

Synthetic workflow for piperazine derivatives via regioselective functionalization.

Quantitative Data: N4-Protection Strategy Comparison

The choice of N4 protecting group dictates the downstream reaction conditions. Below is a quantitative summary of field-validated protection strategies for 3-methylpiperazin-2-one.

Protection StrategyReagents & ConditionsTypical Yield (%)Deprotection ConditionsStrategic Advantage
DMB (2,4-Dimethoxybenzyl) 2,4-Dimethoxybenzaldehyde, NaBH(OAc)₃, DCE85 - 92%TFA (neat) or DDQHighly stable to strong bases (NaH); introduces strong UV-activity for HPLC tracking.
Boc (tert-Butyloxycarbonyl) Boc₂O, Et₃N, DMAP (cat.), DCM90 - 95%HCl/Dioxane or TFA/DCMRapid installation/removal; completely orthogonal to catalytic hydrogenation.
Cbz (Carboxybenzyl) Cbz-Cl, K₂CO₃, H₂O/THF80 - 88%H₂, Pd/CHighly stable to acidic conditions; orthogonal to acid-labile functional groups.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In a self-validating protocol, the completion of a specific chemical transformation inherently provides a measurable, unambiguous analytical signal of success, eliminating guesswork from the workflow.

Protocol A: Free-Basing and N4-DMB Protection via Reductive Amination

Causality Insight: Reductive amination is chosen over direct alkylation with DMB-Cl to prevent over-alkylation and quaternary ammonium salt formation. N,N-Diisopropylethylamine (DIPEA) is utilized to neutralize the hydrochloride salt because it maintains a completely homogeneous reaction in organic solvents, preventing localized pH spikes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Suspend 3-methylpiperazin-2-one hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add DIPEA (1.2 eq, 12 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete free-basing.

  • Add 2,4-dimethoxybenzaldehyde (1.05 eq, 10.5 mmol) in a single portion. Stir at room temperature for 1 hour to allow iminium ion formation.

  • Cool the mixture back to 0 °C and add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via ¹H NMR. The protocol is successful when the secondary amine N-H stretch disappears, and two distinct methoxy singlets appear at ~3.8 ppm.

Protocol B: N1-Alkylation of the Protected Intermediate

Causality Insight: The amide proton at the N1 position has a high pKa (~17). Therefore, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to irreversibly deprotonate the amide, driving the formation of the highly nucleophilic amidate anion. Anhydrous DMF is utilized to effectively solvate the sodium cation, maximizing the reactivity of the amidate.

Step-by-Step Methodology:

  • Dissolve the N4-DMB-3-methylpiperazin-2-one intermediate (1.0 eq, 5 mmol) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 6 mmol) in small portions. Observe the evolution of hydrogen gas. Stir for 30 minutes at 0 °C.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 5.5 mmol) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quench carefully with cold water and extract with ethyl acetate (3 x 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine, then dry over Na₂SO₄.

  • Self-Validation Check: Analyze via ¹H NMR. The protocol is successful when the broad amide N-H singlet (typically found between 6.0 - 8.0 ppm) completely disappears.

Protocol C: Carbonyl Reduction to 2-Methylpiperazine Derivative

Causality Insight: The piperazin-2-one core contains a highly stable lactam (cyclic amide). Mild hydrides (like NaBH₄) are thermodynamically insufficient to reduce this functionality. Lithium aluminum hydride (LiAlH₄) provides the necessary aggressive hydride transfer to reduce the carbonyl to a methylene group, yielding the fully saturated piperazine ring.

Step-by-Step Methodology:

  • Suspend LiAlH₄ (2.0 eq, 10 mmol) in anhydrous THF (0.2 M) under argon at 0 °C.

  • Dissolve the N1-alkyl-N4-DMB-piperazin-2-one (1.0 eq, 5 mmol) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LiAlH₄ suspension to control the exothermic reaction.

  • Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 6 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup: Add x mL of water (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water.

  • Stir vigorously until a white, granular precipitate forms. Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Self-Validation Check: Analyze via ¹³C NMR. The protocol is validated when the characteristic lactam carbonyl carbon signal (~170 ppm) is completely absent from the spectrum.

References

  • Benchchem. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Retrieved from:[1]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from:[3]

  • ACS Publications. Synthetic Approaches to the New Drugs Approved during 2023 | Journal of Medicinal Chemistry. Retrieved from:[2]

Sources

Application

Application Notes and Protocols: The Strategic Role of 3-Methylpiperazin-2-one Hydrochloride in Small Molecule Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic use of chiral building blocks is paramount for the efficient synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic use of chiral building blocks is paramount for the efficient synthesis of complex and stereochemically defined therapeutic agents.[1][2] (R)-3-Methylpiperazin-2-one has emerged as a valuable heterocyclic scaffold and synthetic intermediate in drug discovery.[3][4] Its rigid, chiral structure provides an ideal foundation for constructing a diverse array of pharmacologically active molecules, enabling precise spatial orientation of functional groups necessary for specific interactions with biological targets. These application notes provide a comprehensive overview of 3-Methylpiperazin-2-one, detailing its synthesis, key reactions, and its integral role in the development of targeted therapies, particularly in oncology. We present field-proven protocols and explain the causal reasoning behind the experimental choices, offering a practical guide for its application in the laboratory.

The Piperazinone Scaffold: A Privileged Motif in Drug Design

The piperazine ring and its derivatives are among the most ubiquitous heterocycles found in biologically active compounds.[5][6] The piperazin-2-one core, a lactam derivative of piperazine, offers a unique combination of structural rigidity and synthetic versatility.

Key Structural Features and Their Significance:

  • Chiral Center: The methyl group at the C3 position introduces a stereocenter. The use of a single enantiomer, such as (R)-3-Methylpiperazin-2-one, is critical for developing stereospecific drugs, which often exhibit improved efficacy and a better safety profile compared to their racemic counterparts.[3]

  • Lactam Functionality: The amide bond within the ring provides a rigidifying element and a potential hydrogen bond donor/acceptor, which can be crucial for binding to protein targets.

  • Secondary Amine (N-H): The free N-H group at the N4 position serves as a key handle for synthetic elaboration, most commonly through N-arylation or N-alkylation reactions, allowing the attachment of various pharmacophoric groups.[5]

The incorporation of this scaffold can enhance the physicochemical properties of a drug candidate, such as aqueous solubility and oral bioavailability, due to the polar nature of the two nitrogen atoms.[6]

Table 1: Physicochemical Properties of (R)-3-Methylpiperazin-2-one

PropertyValue
CAS Number 922178-61-8
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer

Protocol: Enantioselective Synthesis of (R)-3-Methylpiperazin-2-one

The reliable synthesis of enantiomerically pure starting materials is a cornerstone of pharmaceutical development. The following protocol, adapted from established literature, describes a robust method for preparing (R)-3-Methylpiperazin-2-one starting from a chiral precursor derived from L-alanine.[3][7] This self-validating system ensures high optical purity in the final product.

Causality Behind the Method: This synthetic route leverages a chiral pool approach, starting with readily available and optically pure L-alanine methyl ester. The key steps involve a reductive amination to form the linear precursor, followed by a palladium-catalyzed hydrogenolysis of the Cbz protecting group which concurrently induces cyclization to form the desired piperazinone ring.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrogenolysis & Cyclization L_Alanine_Ester L-Alanine Methyl Ester Hydrochloride Linear_Precursor Methyl (R)-2-((2-(((benzyloxy) carbonyl)amino)ethyl)amino)propionate L_Alanine_Ester->Linear_Precursor NaBH(OAc)₃ N_Cbz_Aldehyde N-Cbz-aminoacetaldehyde N_Cbz_Aldehyde->Linear_Precursor Final_Product (R)-3-Methylpiperazin-2-one Linear_Precursor->Final_Product H₂, Pd/C Methanol

Figure 1: Synthetic workflow for (R)-3-Methylpiperazin-2-one.

Detailed Step-by-Step Protocol:

  • Part A: Synthesis of the Linear Precursor

    • Reaction Setup: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in dichloromethane (DCM). Neutralize with triethylamine (1.1 equiv.) and stir for 15 minutes at room temperature. Filter to remove the triethylamine hydrochloride salt.

    • Aldehyde Addition: To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 equiv.) in methanol. Stir for 15 minutes.

    • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude linear precursor. Purification can be achieved by silica gel column chromatography.

  • Part B: Hydrogenolysis and Cyclization

    • Reaction Setup: Dissolve the purified linear precursor (e.g., 10g) in methanol (100 mL) in a high-pressure reactor vessel.[3][7]

    • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, ~3g) to the solution under an inert atmosphere.[3][7]

    • Hydrogenation: Seal the reactor and charge with hydrogen gas to a pressure of 1.8 MPa.[3][7]

    • Reaction: Stir the mixture vigorously at room temperature overnight. The hydrogenolysis removes the Cbz protecting group, and the resulting free amine undergoes spontaneous intramolecular cyclization to form the piperazinone ring.

    • Monitoring and Work-up: Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).[7] Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography (eluent: ethyl acetate/methanol 9:1) to yield (R)-3-methylpiperazin-2-one as a white solid.[3][7]

Protocol: Elaboration of the Scaffold via N-Arylation

A crucial step in utilizing the 3-methylpiperazin-2-one scaffold is the formation of a C-N bond between its N4 nitrogen and an aryl or heteroaryl system. This is typically achieved via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation.[8][9] These reactions are fundamental in building the core structures of many kinase and PARP inhibitors.

Causality Behind the Method: Palladium-catalyzed Buchwald-Hartwig amination is often preferred due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional copper-catalyzed methods.[8] The choice of phosphine ligand is critical for catalytic efficiency and preventing side reactions.

Piperazinone (R)-3-Methylpiperazin-2-one (or Hydrochloride Salt) Coupled_Product N-Aryl-(R)-3-Methyl- piperazin-2-one Piperazinone->Coupled_Product Aryl_Halide Aryl/Heteroaryl Halide (Ar-X, X=Br, I) Aryl_Halide->Coupled_Product Catalyst_System Pd Catalyst + Phosphine Ligand + Base Catalyst_System->Coupled_Product Heat (Toluene or Dioxane)

Figure 2: General workflow for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol (General)

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add 3-Methylpiperazin-2-one hydrochloride (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, 2-10 mol%).[8]

  • Base Addition: Add a suitable base. If starting with the hydrochloride salt, a stronger base and higher equivalence are required (e.g., Cs₂CO₃ or K₃PO₄, 2.5-3.0 equiv.). If starting with the free base, a milder base can be used (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the N-aryl piperazinone derivative.

Table 2: Representative Conditions for N-Arylation of Heterocycles

Catalyst SystemBaseSolventTemp (°C)Typical YieldsReference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11070-95%Adapted from Buchwald-Hartwig Protocols[8]
CuI / L-prolineK₂CO₃DMSO90-11065-90%Adapted from Ullmann Condensation[10]
CuI / DMEDAK₃PO₄Toluene11075-98%Adapted from Ullmann Condensation[10]

Application in Oncology: Scaffolds for PARP and Kinase Inhibitors

The piperazine and piperazinone motifs are central to the structure of numerous approved and clinical-stage inhibitors targeting protein kinases and Poly(ADP-ribose) polymerase (PARP).[3][5][11]

  • Kinase Inhibitors: In drugs like Imatinib and Sunitinib , the piperazine ring acts as a rigid linker that correctly orients other pharmacophoric groups to interact with the ATP-binding pocket of the target kinase, often forming key hydrogen bonds with the hinge region.[3]

  • PARP Inhibitors: PARP inhibitors like Niraparib feature a chiral piperidine core, a structurally related six-membered heterocycle.[12][13][14] The synthesis of these cores relies on advanced asymmetric methods.[14][15] While not a direct precursor to Niraparib, 3-methylpiperazin-2-one serves as an excellent starting point for novel PARP inhibitors. Research has shown that derivatives containing a 3-methyl piperazine ring display potent inhibitory activities against both PARP-1 and PARP-2.[16] The piperazine/piperazinone moiety often occupies the adenine-ribose binding site of the PARP catalytic domain.

cluster_0 Drug Molecule cluster_1 Protein Target (e.g., PARP/Kinase) Drug Pharmacophore_1 - [Piperazinone Core] - Pharmacophore_2 Target Hinge/Binding Site Catalytic Domain Allosteric Site Drug->Target:f1 Binding Interaction (H-bonds, hydrophobic int.)

Figure 3: Simplified model of a piperazinone-based inhibitor binding to its target.

Table 3: Selected PARP/Kinase Inhibitors with Piperazine-like Scaffolds

CompoundTarget(s)Key ScaffoldReported IC₅₀Role of Scaffold
ImatinibAbl, c-Kit, PDGFRN-methylpiperazine~250-1000 nMCrucial for binding to Abl kinase domain[3]
NiraparibPARP-1, PARP-2(S)-3-arylpiperidinePARP-1: 3.8 nMCore chiral structure for target engagement[11]
Compound 24 (Ref[16])PARP-1, PARP-2(R)-3-ethyl piperizinePARP-1: 0.51 nMCaptures features of the adenine-ribose binding site[16]

Conclusion

3-Methylpiperazin-2-one hydrochloride is a high-value, versatile chiral building block for small molecule drug discovery. Its well-defined stereochemistry and synthetically accessible secondary amine provide a robust platform for generating libraries of complex molecules. The protocols and insights provided herein demonstrate its utility in constructing core scaffolds for potent and selective inhibitors of key oncology targets. By understanding the causality behind the synthetic methodologies, researchers can effectively leverage this scaffold to accelerate the development of next-generation targeted therapies.

References

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • Hülsmann, J., et al. (2026, March 17). Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. Chemistry – A European Journal. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2021). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Fletcher, S. P., et al. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Merck Process Chemistry. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Retrieved from [Link]

  • Cattaneo, D., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Retrieved from [Link]

  • Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi. Retrieved from [Link]

  • Marino, S. T., et al. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2021, November 8). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cristau, H.-J., et al. (2007, September 29). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Arguello-Velasco, R. O., et al. (2019, May 13). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. Retrieved from [Link]

  • Windhorst, A. D., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics. Retrieved from [Link]

  • Mohammadhosseini, N., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Thanna, S., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Faizan, F., et al. (2024, June 17). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

  • Patel, R. B., et al. (2007). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Wang, Y., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules. Retrieved from [Link]

Sources

Method

In vitro assay protocols utilizing 3-Methylpiperazin-2-one hydrochloride

Application Note: In Vitro Assay Protocols for Pharmacological Agents Derived from 3-Methylpiperazin-2-one Hydrochloride Scientific Rationale: The Privileged Piperazinone Scaffold In modern medicinal chemistry, 3-Methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for Pharmacological Agents Derived from 3-Methylpiperazin-2-one Hydrochloride

Scientific Rationale: The Privileged Piperazinone Scaffold

In modern medicinal chemistry, 3-Methylpiperazin-2-one hydrochloride (and its chiral enantiomers, particularly the (R)-enantiomer) is widely recognized as a "privileged scaffold"[1]. Its structural utility stems from the conformational rigidity imparted by the piperazinone ring and the precise steric hindrance of the methyl group. This locks the molecule into a bioactive conformation, allowing highly specific interactions with target binding pockets.

This scaffold is foundational in the synthesis of several advanced therapeutics, including the FDA-approved non-hormonal menopause drug fezolinetan[2], novel Deubiquitinase-Targeting Chimeras (DUBTACs) targeting OTUB1[3], and potent anticancer agents designed to inhibit Ras protein prenylation[1].

Because this building block yields compounds that act on vastly different biological targets (e.g., G-Protein Coupled Receptors, intracellular enzymes, and targeted protein degraders), the in vitro assays used to evaluate these derivatives must be carefully tailored to the mechanism of action. This guide details two gold-standard, self-validating in vitro protocols for evaluating compounds derived from 3-Methylpiperazin-2-one hydrochloride.

Application I: Evaluating NK-3 Receptor Antagonists

Derivatives of 3-Methylpiperazin-2-one, specifically chiral N-acyl-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines, are potent and selective antagonists of the Neurokinin-3 (NK3) receptor[4],[5]. To evaluate the efficacy of these compounds, we utilize an in vitro Aequorin functional assay.

Scientific Causality & Assay Design

The NK3 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist, Neurokinin B (NKB), the Gq protein activates Phospholipase C (PLC), generating IP3, which subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

To measure this transient Ca²⁺ flux quantitatively, we use Chinese Hamster Ovary (CHO) cells transfected with both the human NK3 receptor and apoaequorin[4]. Causality of choice: CHO cells naturally lack endogenous NK3 receptors, providing a null background that eliminates off-target noise. Apoaequorin is a photoprotein that, when reconstituted with the cofactor coelenterazine, emits a flash of luminescence (469 nm) immediately upon binding free Ca²⁺. This provides a real-time, highly sensitive readout of receptor activation or blockade.

G NKB Neurokinin B (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Antagonist Piperazin-2-one Antagonist Antagonist->NK3R Gq Gq Protein Activation NK3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Aequorin Apoaequorin + Coelenterazine Ca2->Aequorin Binds Luminescence Luminescent Signal (469 nm) Aequorin->Luminescence Oxidation

Fig 1: NK3R signaling cascade and Aequorin luminescence assay logic.

Step-by-Step Protocol: Aequorin Calcium Flux Assay

This protocol is designed as a self-validating system for 384-well microplates.

  • Cell Preparation & Loading: Harvest CHO-hNK3R-Apoaequorin cells at 80% confluency. Resuspend in assay buffer (HBSS containing 0.1% BSA and 5 mM HEPES, pH 7.4). Incubate cells with 5 µM coelenterazine for 4 hours at room temperature in the dark to reconstitute active aequorin.

  • Compound Preparation: Serially dilute the 3-Methylpiperazin-2-one derived antagonists in DMSO, then transfer to the assay buffer (final DMSO concentration <0.5% to prevent solvent-induced cytotoxicity).

  • Pre-incubation: Dispense 10 µL of the antagonist solutions into a 384-well optiplate. Add 10 µL of the loaded cell suspension (approx. 5,000 cells/well). Incubate for exactly 3 minutes at room temperature[4]. Note: Prolonged incubation can lead to receptor internalization or basal calcium drift.

  • Agonist Challenge: Transfer the plate to a luminescent plate reader equipped with fluidic injectors (e.g., FLIPR or EnVision). Inject 10 µL of NKB (at its EC₈₀ concentration, typically 1-3 nM) into each well.

  • Detection: Record the kinetic luminescent signal immediately upon injection for 30 seconds. Integrate the Area Under the Curve (AUC) for data analysis.

Self-Validation & QC: To ensure assay integrity, every plate must include a full dose-response curve of a reference antagonist (e.g., Osanetant) and a buffer-only blank. Calculate the Z'-factor using the EC₈₀ NKB signal (positive control) and the blank (negative control). A Z'-factor > 0.6 is required to validate the plate for screening.

Application II: Farnesyltransferase (FTase) Inhibition in Oncology

A notable mechanism of action for macrocyclic piperazin-2-one derivatives is the inhibition of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins[1]. By preventing the farnesylation of Ras, these compounds block its localization to the plasma membrane, disrupting oncogenic signaling cascades[1].

Scientific Causality & Assay Design

FTase attaches a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to the C-terminal CAAX motif of Ras. Piperazin-2-one derivatives competitively inhibit this process by mimicking the CAAX peptide sequence[1].

To screen these inhibitors, we employ a Homogeneous Scintillation Proximity Assay (SPA) . Causality of choice: SPA is a wash-free, homogeneous format ideal for lipophilic substrates like FPP. It relies on Streptavidin-coated beads containing a scintillant. When a biotinylated Ras-CAAX peptide is farnesylated with [³H]-FPP, the tritium isotope is brought into microscopic proximity to the bead, exciting the scintillant to emit light. Unincorporated[³H]-FPP remains in solution; because the β-particles emitted by tritium have a path length of only ~1.5 µm in water, they cannot excite the beads, resulting in zero background noise.

G Prep 1. Compound Dilution Incubate 2. FTase + Inhibitor Prep->Incubate Reaction 3. Add [³H]-FPP + Biotin-CAAX Incubate->Reaction Beads 4. Add SA-SPA Beads & Stop Reaction->Beads Read 5. Scintillation Counting Beads->Read

Fig 2: Homogeneous Scintillation Proximity Assay (SPA) workflow for FTase.

Step-by-Step Protocol: FTase SPA Assay
  • Enzyme/Inhibitor Incubation: In a 96-well microplate, combine 10 µL of recombinant human FTase (10 nM final) with 10 µL of the piperazin-2-one inhibitor (serially diluted in assay buffer: 50 mM HEPES pH 7.5, 30 mM MgCl₂, 20 mM KCl, 1 mM DTT, 0.01% Triton X-100). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing 0.5 µM Biotin-K-Ras-CAAX peptide and 0.5 µM [³H]-FPP (specific activity ~15 Ci/mmol).

  • Enzymatic Reaction: Seal the plate and incubate for 60 minutes at 37°C.

  • Reaction Termination & Capture: Stop the reaction by adding 150 µL of a stop solution containing 0.5 mg of Streptavidin-coated SPA beads suspended in 200 mM EDTA (pH 8.0). Causality: EDTA aggressively chelates the Mg²⁺ ions required for FTase catalytic activity, instantly freezing the reaction state.

  • Equilibration & Reading: Allow the plate to sit for 30 minutes to ensure complete binding of the biotinylated peptide to the SPA beads. Read the plate on a microplate scintillation counter (e.g., MicroBeta).

Self-Validation & QC: Include a 100% inhibition control well containing 50 mM EDTA added prior to the substrate mixture to define the assay floor. Include a vehicle (DMSO) control to define maximum enzyme activity.

Quantitative Data Summarization

The structural rigidity of the 3-Methylpiperazin-2-one scaffold translates directly to high-affinity target engagement. The table below summarizes the in vitro pharmacological potency of representative derivatives across different biological targets.

Target Enzyme / ReceptorCompound Class / DerivativeAssay MethodologyPotency (IC₅₀)Biological Effect
Farnesyltransferase (FTase) Macrocyclic Piperazinone 3oIn vitro Enzymatic (SPA)0.53 nMBlocks Ras plasma membrane localization[1]
Geranylgeranyltransferase-I Macrocyclic Piperazinone 3oIn vitro Enzymatic (SPA)11.0 nMInhibits alternative prenylation pathways[1]
Neurokinin-3 Receptor (NK3R) Triazolopyrazine DerivativesAequorin Ca²⁺ Flux (CHO)< 20 nMBlocks NKB-mediated signaling[4],[5]
OTUB1 (Deubiquitinase) EN523 (DUBTAC Recruiter)Ubiquitin Release AssayN/A (Binder)Recruits OTUB1 without inhibiting activity[3]

References

  • Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization Source: NIH PubMed Central (PMC) URL:[Link]

  • WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)
  • FDA approved fluorine-containing drugs in 2023 Source: RHHZ URL: [Link]

  • US10683295B2 - Chiral N-acyl-5,6,7(8-substituted)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methylpiperazin-2-one Hydrochloride

Welcome to the Advanced Troubleshooting & Yield Enhancement Guide. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of chiral piperazinones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting & Yield Enhancement Guide. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of chiral piperazinones. 3-Methylpiperazin-2-one hydrochloride is a critical chiral building block, notably utilized in the synthesis of neurokinin-3 (NK3) receptor antagonists like Fezolinetant[1],[2].

Achieving high yields and maintaining enantiomeric purity requires a rigorous understanding of the thermodynamic and kinetic forces at play. This guide moves beyond standard operating procedures, providing a self-validating framework to troubleshoot and optimize your synthetic workflows.

Part 1: Mechanistic Workflow

The most robust and scalable route for synthesizing 3-Methylpiperazin-2-one hydrochloride involves the reductive amination of an aldehyde with a chiral amino acid ester, followed by hydrogenolysis, spontaneous lactamization, and anhydrous salt formation[3],[4].

PiperazinoneSynthesis N1 N-Cbz-aminoacetaldehyde + D-Alanine methyl ester N2 Reductive Amination (NaBH(OAc)3, DCM) N1->N2 N3 Linear Intermediate (Methyl (R)-2-((2-(Cbz-amino)ethyl)amino)propanoate) N2->N3 Imine reduction N4 Hydrogenolysis & Cyclization (Pd/C, H2, MeOH) N3->N4 N5 (R)-3-Methylpiperazin-2-one (Free Base) N4->N5 Intramolecular lactamization N6 Salt Formation (Anhydrous HCl in iPrOH) N5->N6 N7 (R)-3-Methylpiperazin-2-one hydrochloride N6->N7 Crystallization

Workflow for the synthesis of 3-Methylpiperazin-2-one hydrochloride via reductive amination.

Part 2: Validated Experimental Protocol

To ensure trustworthiness, every phase of this protocol is designed as a self-validating system incorporating In-Process Controls (IPCs).

Step 1: Reductive Amination
  • Preparation: Dissolve 1.0 eq of D-alanine methyl ester hydrochloride in anhydrous dichloromethane (DCM). Add 1.1 eq of triethylamine (TEA) to neutralize the salt and free the amine. Filter off the resulting TEA-HCl salts.

  • Imine Formation: Add 1.0 eq of N-Cbz-aminoacetaldehyde to the filtrate. Crucial Causality: Stir the mixture at room temperature for 2 hours before adding the reducing agent. This allows the equilibrium to favor complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Slowly add 1.4 eq of sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Self-Validation (IPC): Monitor via TLC (ninhydrin stain). The reaction is complete when the primary amine spot is fully consumed. Quench with saturated NaHCO₃, extract the organic layer, and concentrate to yield the linear intermediate.

Step 2: Hydrogenolysis and Intramolecular Cyclization
  • Deprotection: Dissolve the crude linear intermediate in methanol (10 volumes). Add 10% w/w Palladium on Carbon (Pd/C) catalyst[3].

  • Hydrogenation/Lactamization: Pressurize the reactor with H₂ gas to 1.8 MPa[4]. Stir at 40–45 °C overnight. Crucial Causality: While deprotection occurs rapidly at room temperature, the subsequent intramolecular nucleophilic attack of the primary amine onto the methyl ester (lactamization) is kinetically hindered. Elevated temperature drives the cyclization to completion.

  • Self-Validation (IPC): Monitor via HPLC. You must observe the disappearance of the linear intermediate and the emergence of the piperazinone peak. Filter through Celite to remove the Pd/C and concentrate the filtrate.

Step 3: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude (R)-3-Methylpiperazin-2-one free base in strictly anhydrous isopropanol (iPrOH).

  • Protonation: Under a nitrogen atmosphere, slowly add 1.1 eq of anhydrous HCl in isopropanol at 0 °C.

  • Self-Validation (IPC): A white crystalline solid should precipitate. Filter, wash with cold anhydrous diethyl ether, and dry under vacuum. Verify the structure via ¹H-NMR (shift of the alpha-protons) and check enantiomeric excess (ee > 98%) via chiral HPLC[3].

Part 3: Troubleshooting & Yield Optimization (FAQs)

Q1: Why is the yield of my reductive amination step lower than 60%, with significant unreacted aldehyde remaining? A: This is a classic kinetic issue. Imine formation is an equilibrium process. If the reducing agent (NaBH(OAc)₃) is added simultaneously with the aldehyde and amine, it will prematurely reduce the N-Cbz-aminoacetaldehyde directly into N-Cbz-ethanolamine. This bypasses the desired pathway entirely. Solution: Always pre-stir the amine and aldehyde for 1 to 2 hours to ensure the thermodynamic sink favors the imine before introducing the hydride source.

Q2: During the hydrogenolysis step, my HPLC shows the deprotected linear intermediate, but cyclization is stalled. How can I drive lactamization to completion? A: Intramolecular amidation requires the nucleophilic attack of the newly freed primary amine onto the methyl ester. At 20 °C, this can be kinetically slow. Solution: Heat the reaction mixture to 40–45 °C after hydrogen uptake ceases. Alternatively, adding a catalytic amount of a non-nucleophilic base (like DIPEA) ensures the amine remains fully deprotonated and nucleophilic, drastically accelerating ring closure.

Q3: How do I prevent racemization (loss of enantiomeric excess) during the synthesis of the chiral (R)-3-methylpiperazin-2-one? A: The chiral alpha-carbon (C3 of the piperazinone ring) is susceptible to deprotonation under highly basic conditions or excessive thermal stress. Solution: Maintain strict temperature control (never exceed 50 °C during cyclization) and avoid strong inorganic bases. The use of mild, buffered conditions ensures the enantiomeric excess remains >98%[4].

Q4: The final hydrochloride salt is precipitating as a sticky gum rather than a crystalline solid, making isolation impossible. What went wrong? A: Piperazinone salts are notoriously hygroscopic. The presence of even trace amounts of water in your solvent system will cause the salt to oil out into a sticky gum rather than forming a crystalline lattice. Solution: You must use strictly anhydrous solvents (e.g., dry isopropanol or dry diethyl ether) and purge your crystallization vessel with dry nitrogen. If gumming occurs, re-dissolve the mixture in minimal hot anhydrous ethanol and slowly precipitate with anhydrous ether.

Part 4: Quantitative Optimization Data

The following table summarizes the key optimization parameters and their direct impact on the overall isolated yield of the hydrochloride salt:

Reaction StepParameterSub-optimal ConditionOptimized ConditionYield ImpactCausality
Reductive Amination Reagent AdditionSimultaneous addition of NaBH(OAc)₃2-hour pre-stirring of aldehyde and amine+15% to +20% Prevents premature reduction of the aldehyde into an alcohol byproduct.
Cyclization Temperature20 °C (Room Temperature)45 °C+25% Overcomes the kinetic barrier of intramolecular lactamization.
Salt Formation Solvent SelectionNon-anhydrous Diethyl EtherStrictly Anhydrous Isopropanol+30% Prevents hygroscopic gumming; promotes stable crystalline lattice formation.
Hydrogenolysis Catalyst Loading5% w/w Pd/C10% w/w Pd/C+10% Ensures complete cleavage of the Cbz protecting group under 1.8 MPa H₂.
Part 5: References
  • (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 Source: Benchchem URL:Verify Source

  • CN108129404B - Synthesis method of chiral piperazinone derivative Source: Google Patents URL:Verify Source

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:Verify Source

  • Synthetic Approaches to the New Drugs Approved during 2023 Source: ACS Publications URL:Verify Source

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 3-Methylpiperazin-2-one Hydrochloride

Welcome to the Technical Support Center for 3-Methylpiperazin-2-one hydrochloride . This compound, particularly in its enantiomerically pure (R)-form, is a critical chiral building block in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methylpiperazin-2-one hydrochloride . This compound, particularly in its enantiomerically pure (R)-form, is a critical chiral building block in medicinal chemistry. It is most notably utilized in the synthesis of Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist approved for treating vasomotor symptoms [1][2].

Because piperazinones possess both a basic secondary amine and a polar amide group, their hydrochloride salts are highly hygroscopic and prone to trapping impurities within their hydrogen-bonding networks. This guide provides field-proven, self-validating methodologies to troubleshoot common isolation issues, purge regioisomers, and guarantee high-purity yields.

Part 1: Diagnostic Matrix for Common Impurities

Effective purification requires understanding the physicochemical nature of the contaminants. Below is a quantitative and mechanistic breakdown of typical impurities encountered during the synthesis of 3-Methylpiperazin-2-one hydrochloride.

Impurity ProfileOrigin / CausalityMolecular WeightRelative PolarityRecommended Purge Strategy
5-Methylpiperazin-2-one Regioisomer formed during unselective cyclization of 1,2-propanediamine derivatives.114.15 g/mol Identical to targetFree-basing followed by normal-phase chromatography.
(S)-3-Methylpiperazin-2-one Enantiomeric impurity resulting from racemization during harsh cyclization conditions.114.15 g/mol Identical to targetDiastereomeric salt resolution or chiral preparative HPLC [3].
Unreacted Diamines Incomplete intramolecular cyclization of starting materials.VariableHighly PolarAcidic aqueous washes (prior to final salt formation).
Inorganic Salts (e.g., NaCl) Byproducts from basic neutralization or pH adjustments.58.44 g/mol IonicAnti-solvent precipitation (Inorganics crash out early).
Residual Moisture (H₂O) Hygroscopic absorption by the polar piperazinone HCl lattice.18.02 g/mol Highly PolarAzeotropic distillation prior to crystallization.

Part 2: Troubleshooting FAQs & Causality Workflows

Q1: My isolated 3-Methylpiperazin-2-one hydrochloride contains high levels of the 5-methylpiperazin-2-one regioisomer. Fractional crystallization isn't working. How can I separate them?

The Causality: Separating regioisomers as hydrochloride salts is notoriously difficult. The protonated secondary amines of both the 3-methyl and 5-methyl isomers dominate their solubility profiles, rendering their physical properties nearly identical in polar solvents. The Solution: You must break the salt. By converting the mixture to free bases, the subtle steric differences—specifically, the proximity of the methyl group to the amide carbonyl (in the 3-methyl isomer) versus the secondary amine (in the 5-methyl isomer)—become pronounced. This allows for baseline separation on a silica gel stationary phase.

G Start Impure HCl Salt (Regioisomer Mix) FreeBase Free-Basing (Na2CO3 / H2O) Start->FreeBase Neutralize Extract Extraction (DCM / EtOAc) FreeBase->Extract Phase Sep Chroma Chromatography (Purge 5-methyl) Extract->Chroma Concentrate Resalt Anhydrous Re-Salting (HCl in Ether) Chroma->Resalt Target Fraction Pure Pure Product (>99% Purity) Resalt->Pure Crystallize

Workflow for purging regioisomers via free-basing and anhydrous re-salting.

Q2: The product is precipitating as a sticky, amorphous gum instead of a crystalline solid. What causes this, and how do I fix it?

The Causality: 3-Methylpiperazin-2-one hydrochloride features a dense hydrogen-bonding network (N4-H⁺ donor, C2=O acceptor, N1-H donor). When even trace amounts of water are present, H₂O molecules intercalate into this network, disrupting the rigid crystal lattice and severely depressing the melting point. This results in an amorphous gum. The Solution: You must force the lattice to exclude water through azeotropic distillation. By dissolving the gum in a primary solvent (like methanol) and continuously stripping it under a vacuum while feeding an anti-solvent (like ethyl acetate), the water is azeotropically removed, allowing the anhydrous HCl salt to nucleate and crystallize.

Pathway WetSalt Gummy HCl Salt (High Moisture) Dissolve Dissolve in MeOH (Primary Solvent) WetSalt->Dissolve Azeotrope Azeotropic Distillation (Remove H2O) Dissolve->Azeotrope Heat/Vac AntiSolvent Add Ethyl Acetate (Anti-Solvent) Azeotrope->AntiSolvent Dropwise Filter Vacuum Filtration (Under N2) AntiSolvent->Filter Precipitate Dry Vacuum Drying (40°C) Filter->Dry Isolate

Anti-solvent crystallization pathway for moisture control and salt isolation.

Part 3: Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols include integrated In-Process Controls (IPCs) so researchers can verify success at critical junctures.

Protocol A: Regioisomer Purge via Free-Basing & Anhydrous Re-Salting

Use this protocol when HPLC indicates >2% of the 5-methylpiperazin-2-one regioisomer.

  • Free-Basing: Suspend 10.0 g of the impure 3-Methylpiperazin-2-one HCl salt in 50 mL of saturated aqueous Na₂CO₃. Stir at room temperature for 30 minutes until CO₂ evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (4 x 50 mL). The free base is highly polar, so multiple extractions are required.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Chromatography: Load the oil onto a silica gel column. Elute using a gradient of Dichloromethane:Methanol (95:5 to 90:10).

    • IPC Check: Monitor fractions via TLC (Ninhydrin stain). The 5-methyl isomer typically elutes slightly faster due to lower steric hindrance around the secondary amine.

  • Anhydrous Re-Salting: Pool the pure 3-methylpiperazin-2-one fractions and concentrate. Dissolve the resulting oil in 30 mL of anhydrous Diethyl Ether. Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether at 0°C under a nitrogen atmosphere.

  • Isolation: A white precipitate will form immediately. Stir for 1 hour at 0°C, filter rapidly under nitrogen, and dry in a vacuum oven at 40°C.

Protocol B: Anti-Solvent Crystallization for Gummy/Moist Batches

Use this protocol to upgrade chemical purity, remove color bodies, and fix amorphous gums.

  • Dissolution: Take 10.0 g of the gummy 3-Methylpiperazin-2-one HCl salt and dissolve it in 20 mL of anhydrous Methanol at 50°C.

  • Filtration (Optional): If the solution is cloudy (indicating inorganic salts like NaCl), perform a hot polish filtration through a Celite pad to remove insoluble inorganics.

  • Azeotropic Distillation: Transfer the solution to a rotary evaporator. Add 20 mL of Ethyl Acetate. Distill off approximately 20 mL of the solvent mixture at 45°C under reduced pressure to azeotropically remove trapped water.

  • Anti-Solvent Addition: Transfer the concentrated solution back to a reaction flask. While stirring at 40°C, slowly add 40 mL of Ethyl Acetate (anti-solvent) dropwise over 30 minutes.

    • Causality Note: Slow addition prevents the compound from crashing out as an oil (oiling out) and promotes the growth of a stable crystalline lattice.

  • Cooling & Aging: Gradually cool the suspension to 0–5°C over 2 hours. Allow the slurry to age for an additional 1 hour to maximize yield.

  • Isolation: Filter the white crystals under a blanket of dry nitrogen (to prevent atmospheric moisture re-absorption). Wash the filter cake with cold Ethyl Acetate (10 mL).

    • IPC Check: Perform Karl Fischer (KF) titration on the dried solid. Moisture content should be <0.5%.

References

  • Rossetti, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at:[Link]

  • ACS Publications. (2025). Synthetic Approaches to the New Drugs Approved during 2023. Journal of Medicinal Chemistry. Available at:[Link]

Troubleshooting

Handling hygroscopic properties of 3-Methylpiperazin-2-one hydrochloride in the lab

Technical Support Center: Handling Hygroscopic 3-Methylpiperazin-2-one Hydrochloride Overview 3-Methylpiperazin-2-one hydrochloride is a critical chiral piperazinone derivative utilized extensively as a building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling Hygroscopic 3-Methylpiperazin-2-one Hydrochloride

Overview

3-Methylpiperazin-2-one hydrochloride is a critical chiral piperazinone derivative utilized extensively as a building block in medicinal chemistry and drug discovery[1]. While its rigid, six-membered lactam ring enhances the water solubility and bioavailability of target drug candidates[1], its hydrochloride salt form poses a significant handling challenge: it is inherently hygroscopic.

When exposed to ambient humidity, the polar amine hydrochloride rapidly forms hydrogen bonds with atmospheric water vapor. This leads to physical caking, chemical degradation via hydrolysis, and severe stoichiometric inaccuracies during downstream synthesis[2]. This guide provides field-proven, self-validating protocols to troubleshoot and manage the hygroscopic nature of this compound.

Visual Decision Matrix

Decision matrix for handling hygroscopic 3-Methylpiperazin-2-one HCl.

Troubleshooting & FAQs

Q1: Why does my 3-Methylpiperazin-2-one hydrochloride clump, and how does it impact my synthesis? A1: The clumping is a physical manifestation of moisture absorption. The polar nature of the salt facilitates strong hydrogen bonding with water, leading to the formation of variable hydrates or complete deliquescence[3]. Causality: When the powder absorbs water, its bulk mass increases. If you weigh 100 mg of a clumped, hydrated batch, the actual molar amount of the active piperazinone is significantly lower than calculated. This throws off the stoichiometry in sensitive downstream reactions (e.g., reductive aminations or amide couplings), leading to unreacted starting materials and poor yields[2].

Q2: What is the optimal protocol for weighing and dispensing this hygroscopic salt without a glovebox? A2: While an inert glovebox (Argon/N2) is the gold standard for moisture-sensitive APIs[4], benchtop handling is possible using the "weighing by difference" method. You must minimize the time the primary container is open to the atmosphere. Never weigh the powder directly onto an open weigh boat. Instead, transfer the powder into a tared, sealable vial quickly, seal it, and record the exact mass[5].

Q3: How do I accurately measure the moisture content of a suspect batch? A3: Karl Fischer (KF) titration is the gold standard for quantifying water content in pharmaceutical ingredients[6]. However, because 3-Methylpiperazin-2-one hydrochloride is an amine salt, it can shift the pH of the KF working medium. The KF reaction relies on a stoichiometric reaction between water, iodine, and sulfur dioxide, which is strictly pH-dependent (optimal pH 5–8)[6]. Causality: If the amine shifts the pH outside this window, it causes sluggish endpoints or false-positive iodine consumption[7]. To troubleshoot this, you must use a buffered KF solvent (e.g., containing salicylic acid or imidazole) to lock the pH and ensure self-validating, accurate moisture quantification[7][8].

Experimental Protocols

Protocol A: Benchtop Weighing of Hygroscopic Salts (Weighing by Difference)

This self-validating protocol ensures that any moisture absorbed during transfer does not affect your stoichiometric calculations.

  • Preparation: Dry a receiving vial and its septum cap in an oven at 120°C for at least 2 hours. Transfer to a vacuum desiccator to cool.

  • Tare: Place the cooled, sealed receiving vial on an analytical balance and tare to zero.

  • Transfer: Open the primary container of 3-Methylpiperazin-2-one hydrochloride. Using a clean, dry spatula, quickly transfer the estimated required mass into the receiving vial.

  • Seal and Weigh: Immediately seal both the primary container and the receiving vial. Place the receiving vial back on the balance. The displayed weight is your exact, moisture-free mass[5].

  • Solvation: Inject your anhydrous reaction solvent directly through the septum of the receiving vial using a syringe. This dissolves the salt without exposing it to ambient air[9].

Protocol B: Buffered Coulometric Karl Fischer Titration

Use this method to determine the exact water content of a degraded batch.

  • Cell Preparation: Fill the coulometric KF titration cell with a standard KF anodic solution.

  • Buffering: Add 5–8 g of salicylic acid or a commercial imidazole buffer to the cell. This neutralizes the basicity/acidity of the amine hydrochloride and locks the pH between 5 and 8[7].

  • Pre-titration: Start the titrator to eliminate any residual moisture in the solvent. Wait until a stable baseline drift is achieved (<10 µ g/min ) to validate the system's dryness[10].

  • Sample Injection: Dissolve a known mass of the 3-Methylpiperazin-2-one hydrochloride in anhydrous methanol inside a sealed vial. Draw the solution into a dry syringe.

  • Measurement: Weigh the syringe. Inject the sample through the KF cell septum. Weigh the empty syringe to determine the exact injected mass. The titrator will automatically calculate the moisture percentage[7].

Quantitative Data: Hygroscopicity Classifications

Understanding the European Pharmacopoeia (Ph. Eur.) classes of hygroscopicity is critical for determining the necessary handling controls for piperazinone derivatives[11].

Hygroscopicity ClassMoisture Uptake (% w/w)*Physical BehaviorRecommended Handling Protocol
Class I: Non-hygroscopic < 0.2%Free-flowing powderStandard benchtop weighing.
Class II: Slightly hygroscopic 0.2% – 2.0%Minor clumpingTightly sealed container; Benchtop weighing by difference.
Class III: Hygroscopic 2.0% – 15.0%Severe cakingDesiccator storage; Fast weighing; Glovebox preferred.
Class IV: Very hygroscopic > 15.0%Deliquescence (liquefies)Strict glovebox handling only (Argon/N2 atmosphere).

*Measured at 80% Relative Humidity (RH) and 25°C over 24 hours.

References

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.[Link]

  • GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders.[Link]

  • HepatoChem. How do you handle hygroscopic salts?. HepatoChem.[Link]

  • Pharmaceutical Technology. A Robust, Automated Karl Fischer Titration System. Pharmaceutical Technology.[Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications.[Link]

  • LABPRO Systems. Pharmaceutical & Containment Gloveboxes. LABPRO Systems.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Methylpiperazin-2-one Hydrochloride Substitutions

Welcome to the technical support center for synthetic strategies involving 3-Methylpiperazin-2-one hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 3-Methylpiperazin-2-one hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to the common challenges encountered during the N-substitution of this valuable chiral building block. The inherent steric hindrance posed by the C3-methyl group demands carefully optimized approaches to achieve desired product yields and purity. This resource combines established protocols with troubleshooting insights to empower you in your synthetic endeavors.

Section 1: N-Alkylation of 3-Methylpiperazin-2-one

N-alkylation is a fundamental transformation for derivatizing the piperazinone core. However, the steric bulk of the C3-methyl group can significantly impede the approach of alkylating agents to the N1 nitrogen, leading to sluggish reactions and low yields. This section addresses these challenges head-on.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: Why is my N-alkylation of 3-methylpiperazin-2-one hydrochloride proceeding so slowly or not at all?

A1: The primary reason is steric hindrance from the C3-methyl group, which shields the N1 nitrogen from nucleophilic attack. Additionally, the hydrochloride salt form renders the piperazinone less nucleophilic. A suitable base is required to neutralize the HCl and deprotonate the N1 nitrogen to generate the more reactive free amine. The choice of base, solvent, and temperature are all critical factors that need to be optimized.

Q2: What is the best type of base to use for this reaction?

A2: A non-nucleophilic, reasonably strong base is ideal to avoid competition with the piperazinone as a nucleophile. For direct alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly in polar aprotic solvents like DMF or acetonitrile.[1] For more challenging alkylations, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the piperazinone.[2]

Q3: How does the choice of solvent affect the reaction outcome?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the piperazinone nitrogen.[3] They are also typically suitable for the temperature ranges often required to overcome the energy barrier of the reaction.

Q4: Can I use reductive amination for N-alkylation?

Troubleshooting Guide for N-Alkylation
Problem Probable Cause(s) Suggested Solutions
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poorly reactive alkylating agent (e.g., alkyl chloride). 4. Poor solubility of reactants.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[2][3] 2. Increase the reaction temperature in increments (e.g., from RT to 50 °C, then 80 °C). 3. Use a more reactive alkylating agent (iodide > bromide > chloride).[3] 4. Change to a more polar solvent like DMF or DMSO.
Formation of Side Products 1. O-alkylation of the lactam oxygen. 2. Over-alkylation (if a di-functional alkylating agent is used). 3. Decomposition of starting material or product at high temperatures.1. O-alkylation is less common for lactams than for other amides but can occur. Using milder conditions or a different base-solvent combination can mitigate this. 2. Use a mono-functional alkylating agent. If a di-functional agent is necessary, control stoichiometry carefully. 3. Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily high temperatures or prolonged reaction times.
Difficult Product Isolation 1. Product is water-soluble. 2. Emulsion formation during aqueous workup.1. If the product is polar, consider extraction with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Salting out the aqueous layer with NaCl can also improve extraction efficiency. 2. Break emulsions by adding brine or filtering the mixture through a pad of Celite.
Detailed Protocol: N-Benzylation of 3-Methylpiperazin-2-one Hydrochloride

This protocol provides a representative example of a direct N-alkylation.

Materials:

  • 3-Methylpiperazin-2-one hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methylpiperazin-2-one hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Rationale: The hydrochloride must be neutralized, and the piperazinone nitrogen deprotonated. A slight excess of base ensures this. An inert atmosphere prevents moisture from interfering with the reaction.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material. Stir the suspension at room temperature for 15-20 minutes.

    • Rationale: DMF is a polar aprotic solvent that facilitates the reaction by solvating the potassium ions, thereby increasing the nucleophilicity of the piperazinone anion.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

    • Rationale: A small excess of the alkylating agent helps to drive the reaction to completion. Dropwise addition helps to control any potential exotherm.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy to overcome the steric hindrance.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Rationale: This removes the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-3-methylpiperazin-2-one.

N_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 1. Combine 3-Methylpiperazin-2-one HCl and K₂CO₃ in anhydrous DMF add_reagent 2. Add Benzyl Bromide start->add_reagent heat 3. Heat and Monitor (TLC/LC-MS) add_reagent->heat workup 4. Cool, Dilute with EtOAc, Wash with H₂O/Brine heat->workup purify 5. Dry, Concentrate, and Purify (Chromatography) workup->purify product N-Benzyl-3-methyl- piperazin-2-one purify->product Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex L-Pd(II)(Ar)(X) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R-NH₂ Amine Complex [L-Pd(Ar)(H₂NR)]⁺X⁻ Amine\nCoordination->Amine Complex Deprotonation Deprotonation (Base) Amine Complex->Deprotonation Amido Complex L-Pd(Ar)(HNR) Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NHR

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 3-Methylpiperazin-2-one Hydrochloride Purity Testing: A Comparative Guide

Introduction (R)-3-Methylpiperazin-2-one hydrochloride is a critical chiral building block utilized in the synthesis of complex, pharmacologically active molecules 1[1]. The piperazine moiety is a recognized pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-3-Methylpiperazin-2-one hydrochloride is a critical chiral building block utilized in the synthesis of complex, pharmacologically active molecules 1[1]. The piperazine moiety is a recognized pharmacophore present in numerous targeted therapies and antibiotics 1[1]. However, its rigid, polar, and basic nature presents significant analytical challenges. Ensuring the chemical purity of this intermediate is non-negotiable, as impurities can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) efficacy.

The Chromatographic Challenge: Why C18 Fails

Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is the default starting point for most method development 2[2]. However, 3-Methylpiperazin-2-one hydrochloride is highly hydrophilic. In RPLC, highly polar analytes have a low affinity for nonpolar stationary phases, resulting in poor retention—often co-eluting with the void volume 2[2]. Furthermore, the basic secondary amine of the piperazine ring interacts heavily with residual, unendcapped silanols on the silica support, leading to severe peak tailing and poor resolution.

Methodological Comparison: RPLC vs. Ion-Pairing vs. HILIC

To establish a self-validating and robust purity assay, we must compare three primary chromatographic strategies:

  • Standard RPLC (C18) : Fails to retain the analyte even at 100% aqueous mobile phases.

  • Ion-Pairing RPLC : Involves adding an ion-pairing reagent (e.g., sodium hexanesulfonate) to the mobile phase. The reagent's hydrophobic tail embeds into the C18 phase, while its anionic head interacts with the protonated piperazine, effectively masking the charge and increasing retention. Drawback: Ion-pairing reagents are notoriously difficult to wash out, require extensive column equilibration, and cause severe ion suppression in LC-MS applications.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is specifically designed for the separation of polar and hydrophilic analytes 3[3]. Unlike RPLC, the mobile phase in HILIC is rich in organic solvent (typically >70% acetonitrile), with water serving as the strong eluting solvent 3[3].

Mechanistic Causality : In HILIC, a water-enriched layer forms on the polar stationary phase (e.g., Amide or bare Silica). The protonated 3-Methylpiperazin-2-one partitions from the bulk organic mobile phase into this immobilized aqueous layer. This hydrophilic partitioning, combined with electrostatic interactions, yields excellent retention, sharp peak shapes, and seamless MS compatibility due to the highly volatile organic mobile phase.

Method_Selection A 3-Methylpiperazin-2-one HCl (Highly Polar, Basic Amine) B1 Reversed-Phase (C18) Hydrophobic Interaction A->B1 Default approach B2 Ion-Pairing RP-HPLC Masked Charge A->B2 Add alkyl sulfonates B3 HILIC (Amide/Silica) Hydrophilic Partitioning A->B3 High organic mobile phase C1 Poor Retention (k' < 1) Severe Peak Tailing B1->C1 C2 Good Retention MS Incompatible, Long Eq. B2->C2 C3 Excellent Retention Sharp Peaks, MS Compatible B3->C3

Chromatographic method selection workflow for polar basic amines.

Comparative Performance Data

The superiority of HILIC for this specific compound is evident when comparing system suitability metrics.

ParameterStandard RPLC (C18)Ion-Pairing RPLCHILIC (Amide Phase)
Retention Factor ( k′ ) 0.4 (Unacceptable)4.5 (Acceptable)5.2 (Optimal)
Tailing Factor ( Tf​ ) > 2.5 (Severe tailing)1.4 (Acceptable)1.1 (Excellent)
Theoretical Plates ( N ) < 2,000~8,000> 15,000
LC-MS Compatibility Yes (but poor retention)No (Ion suppression)Yes (Enhanced ESI)

Experimental Protocol: HILIC Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to the4[4]. The following protocol establishes a self-validating system, meaning the method verifies its own performance prior to generating reportable data via strict System Suitability Testing (SST).

Chromatographic Conditions
  • Column : Amide-bonded superficially porous particle column (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Causality: The acidic pH ensures the piperazine nitrogen remains fully protonated, preventing peak splitting caused by partial ionization.

  • Mobile Phase B : 100% Acetonitrile.

  • Elution : Isocratic 85% B / 15% A.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Injection Volume : 2 µL.

  • Sample Diluent : 85:15 Acetonitrile:Water. Critical Expertise: In HILIC, injecting a sample in a strong solvent (e.g., 100% water) disrupts the localized water layer on the column, causing severe peak distortion 2[2]. The diluent must match or be weaker (higher organic) than the mobile phase.

Self-Validating System Suitability Testing (SST)

Before any validation parameter is tested, the system must pass SST to prove operational readiness:

  • %RSD of standard peak area (n=6) ≤ 2.0%.

  • Tailing factor ≤ 1.5.

  • Resolution between 3-Methylpiperazin-2-one and its closest known impurity ≥ 2.0.

Step-by-Step Validation Workflow

Validation_Protocol S1 1. Specificity Peak Purity (PDA/MS) S2 2. Linearity & Range LOQ to 120% Spec S1->S2 S3 3. Accuracy Spike Recovery S2->S3 S4 4. Precision System & Method S3->S4 S5 5. Robustness Deliberate Variations S4->S5

Sequential ICH Q2(R2) analytical method validation workflow.

  • Specificity : Subject the sample to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, and 60°C for 24 hours). Use a Photodiode Array (PDA) to confirm the peak purity angle is less than the purity threshold, ensuring no co-eluting degradants.

  • Linearity and Range : Prepare calibration standards at 5 levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal specification limit 4[4]. Perform linear regression analysis; the correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy (Recovery) : Spike known amounts of 3-Methylpiperazin-2-one into a placebo matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Acceptable range: 98.0% – 102.0%.

  • Precision :

    • Repeatability (Method Precision): Prepare 6 independent sample solutions at 100% concentration. Calculate the %RSD of the assay results (must be ≤ 2.0%).

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system.

  • Robustness : Deliberately vary critical method parameters: Flow rate (±0.1 mL/min), Column temperature (±5°C), and Mobile Phase B ratio (±2%). Verify that SST criteria are still met under these conditions.

Validation Results Summary

The table below summarizes typical passing validation data for the optimized HILIC method, demonstrating its regulatory compliance and reliability.

Validation ParameterAcceptance CriteriaHILIC Method ResultsStatus
Specificity No interference at retention time; Peak purity passedNo interference; Purity angle < ThresholdPass
Linearity ( R2 ) ≥ 0.999 (LOQ to 120%)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision (%RSD) ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision ≤ 2.0% (n=12 combined)1.12%Pass
Robustness SST criteria met under all variationsAll SST passed (Tailing < 1.3, RSD < 1.5%)Pass

Conclusion

For highly polar, basic chiral intermediates like 3-Methylpiperazin-2-one hydrochloride, traditional RPLC falls short due to poor retention and secondary interactions. By shifting to a HILIC-based methodology, analytical scientists can leverage hydrophilic partitioning to achieve superior retention, excellent peak shape, and MS compatibility. When validated against ICH Q2(R2) standards, this method provides a highly trustworthy, self-validating framework for ensuring the purity and safety of downstream pharmaceutical products.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." (2023). Available at:[Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." (2025). Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." (2019). Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Methylpiperazin-2-one Hydrochloride vs. Piperazin-2-one in Peptidomimetic Synthesis

As drug discovery pivots toward conformationally constrained molecules, piperazin-2-one (2-oxopiperazine) derivatives have emerged as privileged scaffolds. They are widely utilized to mimic peptide backbones, improve met...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward conformationally constrained molecules, piperazin-2-one (2-oxopiperazine) derivatives have emerged as privileged scaffolds. They are widely utilized to mimic peptide backbones, improve metabolic stability, and enhance target affinity.

This guide provides an in-depth, objective comparison of two fundamental building blocks: the unhindered piperazin-2-one and the sterically constrained 3-methylpiperazin-2-one hydrochloride . By analyzing their structural and electronic profiles, this guide will equip researchers with the mechanistic insights necessary to optimize synthetic workflows.

Structural and Electronic Profiling

The reactivity of a piperazin-2-one core is primarily dictated by the secondary amine at the N4 position, as the N1 nitrogen is tied up in a stable, non-nucleophilic amide bond.

Piperazin-2-one (Free Base)

Piperazin-2-one is an unhindered, achiral heterocyclic building block. The N4 secondary amine is highly accessible, making it a potent nucleophile for standard SN​2 alkylations, acylations, and reductive aminations. Because it is commercially supplied as a free base, it can be directly subjected to electrophilic coupling without pre-activation[1].

3-Methylpiperazin-2-one Hydrochloride

The addition of a methyl group at the C3 position (adjacent to the N4 amine) fundamentally alters the molecule's behavior in two ways:

  • Steric Hindrance: The alpha-methyl group creates a localized steric bulk that significantly impedes the trajectory of incoming electrophiles during SN​2 reactions[2].

  • Conformational Rigidity: The C3-substitution restricts the ring's flexibility. In peptidomimetic design, this steric bulk forces the ring into a specific chair conformation, which is highly prized for inducing inverse gamma-turns in synthetic peptides[3].

  • Salt Form: Commercially supplied as a hydrochloride salt to prevent degradation and atmospheric oxidation, the N4 amine is protonated and non-nucleophilic. It requires an explicit neutralization (free-basing) step prior to any coupling reaction.

Mechanism Node1 C3-Methyl Substitution Node2 Steric Hindrance at N4 Node1->Node2 Increases Node3 Conformational Rigidity Node1->Node3 Restricts Ring Flip Node4 Decreased SN2 Reaction Rate Node2->Node4 Kinetic Effect Node5 Induction of Inverse Gamma-Turns Node3->Node5 Peptidomimetic Value

Caption: Mechanistic impact of C3-methyl substitution on piperazin-2-one reactivity and conformation.

Quantitative Comparison of Properties

The following table summarizes the operational and physicochemical differences between the two scaffolds to aid in reaction planning.

ParameterPiperazin-2-one3-Methylpiperazin-2-one HCl
Physical Form Free BaseHydrochloride Salt
Chirality AchiralChiral (Available as R or S)
N4 Nucleophilicity High (Unhindered)Moderate to Low (Sterically hindered)
Preparation Requirement Direct useRequires stoichiometric base (e.g., DIPEA)
Typical Alkylation Temp Room Temperature to 40°C60°C to 80°C (Heating required)
Primary Application General linker, Antiviral scaffoldsConstrained peptidomimetics, Chiral centers

Experimental Workflows: Self-Validating Protocols

To demonstrate the practical implications of these differences, below are optimized, self-validating protocols for the N-alkylation (e.g., benzylation) of both compounds.

Protocol A: N-Alkylation of Piperazin-2-one

Because the N4 position is unhindered, mild bases and ambient temperatures are sufficient.

  • Setup: Dissolve piperazin-2-one (1.0 equiv) in anhydrous Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv). An inorganic base is sufficient here as the amine is already a free base; it serves primarily as an acid scavenger for the byproduct of the alkylation.

  • Electrophile Addition: Dropwise add benzyl bromide (1.1 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the secondary amine can be visualized using a Ninhydrin stain (shifts from a dark spot to a lighter/different colored spot for the tertiary amine).

Protocol B: N-Alkylation of 3-Methylpiperazin-2-one Hydrochloride

This protocol requires aggressive free-basing and thermal energy to overcome the C3-methyl steric barrier.

  • Setup: Suspend 3-methylpiperazin-2-one hydrochloride (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Free-Basing (Critical Step): Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA is chosen over Triethylamine because its extreme steric bulk prevents it from acting as a competing nucleophile against the alkyl halide, while effectively neutralizing the HCl salt to liberate the N4 amine.

  • Electrophile Addition: Add benzyl bromide (1.2 equiv). A slight excess is used to drive the sterically hindered reaction forward.

  • Reaction: Heat the reaction mixture to 70°C for 12–18 hours. Causality: The activation energy required for the SN​2 transition state is significantly higher due to the adjacent methyl group; room temperature reactions will stall at low conversions.

  • Validation: Confirm completion via LC-MS. The mass shift will indicate successful alkylation, and the chromatogram will verify that the elevated temperature did not induce racemization at the C3 chiral center.

Workflow P1 Piperazin-2-one (Free Base) React1 Electrophilic Addition (K2CO3, RT, 2-4 hrs) P1->React1 Direct Nucleophile P2 3-Methylpiperazin-2-one HCl (Salt Form) Step1B Neutralization (e.g., DIPEA, 2.5 eq) P2->Step1B Requires Free-Basing React2 Electrophilic Addition (70°C, 12-18 hrs) Step1B->React2 Sterically Hindered Prod1 N4-Alkylated Product (High Yield, Fast) React1->Prod1 Prod2 N4-Alkylated Chiral Product (Moderate Yield, Slow) React2->Prod2

Caption: Comparative experimental workflow for the N-alkylation of piperazin-2-one derivatives.

Conclusion

The choice between piperazin-2-one and 3-methylpiperazin-2-one hydrochloride hinges on the balance between synthetic ease and structural necessity. While piperazin-2-one offers rapid, high-yielding functionalization suitable for high-throughput library generation[1], the 3-methyl variant provides critical 3D structural rigidity necessary for advanced peptidomimetics[3]. Chemists must account for the required neutralization step and the kinetic penalty of steric hindrance when incorporating the 3-methyl substituted building block into their synthetic routes[2].

References

  • "Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues." PubMed, National Institutes of Health.[Link]

  • "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." MDPI, 2022.[Link]

Sources

Validation

Mass spectrometry (LC-MS) validation of 3-Methylpiperazin-2-one hydrochloride

Analytical Rigor in Chiral Scaffolds: LC-MS Validation of 3-Methylpiperazin-2-one Hydrochloride vs. Structural Alternatives Introduction & Context 3-Methylpiperazin-2-one hydrochloride is a highly versatile, stereochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Rigor in Chiral Scaffolds: LC-MS Validation of 3-Methylpiperazin-2-one Hydrochloride vs. Structural Alternatives

Introduction & Context

3-Methylpiperazin-2-one hydrochloride is a highly versatile, stereochemically rigid chiral building block. It is a cornerstone in the synthesis of complex pharmacophores, including selective NK-3 receptor antagonists and novel Deubiquitinase-Targeting Chimeras (DUBTACs) used in targeted protein stabilization[1][2].

From an analytical perspective, the molecule presents a unique challenge: it combines a basic secondary amine and a neutral lactam (cyclic amide) within a very low-molecular-weight framework (Free base MW: 114.15 Da). When supplied as a hydrochloride salt, the stoichiometric chloride ions introduce severe risks of ion suppression during Electrospray Ionization (ESI). This guide objectively compares the LC-MS performance of 3-methylpiperazin-2-one against its structural analogs and provides a self-validating, step-by-step methodology for robust quantification.

Mechanistic Causality: Overcoming the Hydrochloride Challenge

In LC-MS method development, the hydrochloride salt of highly polar, low-mass amines typically leads to early elution in the void volume when using standard Reversed-Phase (RP) C18 columns.

The Causality of Ion Suppression: Because the highly polar analyte co-elutes with its chloride counter-ions and unretained matrix components, the chloride ions aggressively compete for charge in the ESI source droplets. This drastically quenches the [M+H]+ signal. To build a self-validating analytical system, the method must physically decouple the analyte's retention from the chloride elution zone. This necessitates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a volatile buffer system (e.g., ammonium formate) to outcompete chloride-induced suppression and drive protonation[3].

Comparative LC-MS/MS Performance Analysis

To establish the analytical boundaries of 3-methylpiperazin-2-one, we must benchmark its ionization, retention, and fragmentation behavior against alternative piperazine derivatives.

Table 1: Quantitative LC-MS/MS Parameters for Piperazine Derivatives

CompoundFormula (Free Base)Exact MassPrecursor Ion [M+H]+ Quantifier Ion (m/z)Optimal CE (eV)RP-HPLC Retention ( k′ )HILIC Retention ( k′ )
3-Methylpiperazin-2-one C5​H10​N2​O 114.079115.198.1150.2 (Void)4.5
Piperazin-2-one C4​H8​N2​O 100.063101.184.1180.1 (Void)5.8
2-Methylpiperazine C5​H12​N2​ 100.094101.184.1120.3 (Void)3.2
3,3-Dimethylpiperazin-2-one C6​H12​N2​O 128.095129.1114.1161.8 (Retained)2.1

Objective Performance Comparison:

  • Piperazin-2-one (Alternative 1): Lacking the methyl group, this compound is even more polar. It exhibits stronger retention on HILIC but suffers from lower ionization efficiency in ESI+ due to the absence of the inductive electron-donating effect provided by the methyl group in 3-methylpiperazin-2-one.

  • 2-Methylpiperazine (Alternative 2): Lacking the carbonyl oxygen, this molecule is a strong diamine. It ionizes readily to form a doubly charged species [M+2H]2+ under acidic conditions, which splits the ion current and complicates MRM transitions compared to the predictable, singly charged [M+H]+ of 3-methylpiperazin-2-one.

  • 3,3-Dimethylpiperazin-2-one (Alternative 3): The gem-dimethyl substitution increases lipophilicity, allowing for viable retention on standard RP-C18 columns. However, steric hindrance around the lactam ring alters its primary fragmentation pathway, favoring the loss of a methyl radical over the standard loss of ammonia.

Self-Validating LC-MS/MS Experimental Protocol

The following protocol is designed as a closed-loop, self-validating system. By incorporating specific monitoring and diversion steps, the workflow inherently flags failures (e.g., poor desalting or source suppression) before data acquisition is compromised.

Step 1: Sample Preparation & Neutralization

  • Action: Dissolve 3-Methylpiperazin-2-one HCl in a 95:5 Acetonitrile:Water solution containing 10 mM Ammonium Formate. Vortex for 2 minutes and centrifuge at 14,000 rpm.

  • Causality: The high organic content forces the precipitation of excess inorganic matrix salts. Concurrently, the ammonium formate acts as a volatile buffer to neutralize the chloride counter-ion, ensuring the analyte is in the optimal unsuppressed state for HILIC partitioning.

Step 2: HILIC Chromatographic Separation

  • Action: Inject 2 µL onto an Amide-HILIC column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

  • Causality: The acidic pH ensures the secondary amine remains fully protonated, maximizing dipole-dipole interactions with the stationary phase. The gradient from high to low organic elutes the polar analyte well after the void volume.

Step 3: Divert Valve Self-Validation (Critical Step)

  • Action: Program the LC divert valve to direct the eluent to waste for the first 1.5 minutes of the run.

  • Causality: Unretained chloride ions elute near the void volume (approx. 0.8 min). Diverting the flow prevents chloride from entering the MS source. This inherently validates that any subsequent signal suppression observed during the analyte's elution window (approx. 3.2 min) is matrix-derived, not salt-derived.

Step 4: ESI-MS/MS Acquisition (MRM)

  • Action: Operate the mass spectrometer in ESI+ mode. Monitor the primary quantifier transition 115.1 98.1 and the secondary qualifier transition 115.1 87.1.

System Visualization & Fragmentation Logic

To ensure absolute clarity in method replication, the logical workflow and the mechanistic fragmentation pathways are mapped below.

LCMS_Workflow Start 3-Methylpiperazin-2-one HCl Sample Prep Desalt Chloride Desalting (Buffer Exchange) Start->Desalt Chrom HILIC Separation (Ammonium Formate Buffer) Desalt->Chrom Divert Divert Valve to Waste (0.0 - 1.5 min) Chrom->Divert Ionization ESI+ Ionization [M+H]+ m/z 115.1 Divert->Ionization MRM MRM Mass Analysis Transitions: 115.1 -> 98.1 / 87.1 Ionization->MRM Validation Self-Validation (LOD/LOQ & Linearity) MRM->Validation

LC-MS method development and self-validation workflow for hydrochloride salt analytes.

Fragmentation Parent [M+H]+ m/z 115.1 (Protonated 3-Methylpiperazin-2-one) LossNH3 Loss of NH3 (-17 Da) m/z 98.1 Parent->LossNH3 Primary Pathway LossCO Loss of CO (-28 Da) m/z 87.1 Parent->LossCO Secondary Pathway RingOpen Ring Opening & Cleavage m/z 70.1 LossNH3->RingOpen High CE CID

ESI+ collision-induced dissociation (CID) fragmentation pathway of 3-methylpiperazin-2-one.

References

  • World Intellectual Property Organization. "NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS.
  • National Institutes of Health (NIH). "Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization." PMC, 2022. [Link]

Sources

Comparative

Spectroscopic comparison of 3-Methylpiperazin-2-one hydrochloride enantiomers

An in-depth spectroscopic analysis of chiral building blocks is a foundational requirement in modern drug discovery. (R)-3-Methylpiperazin-2-one and its (S)-enantiomer are privileged pharmacophores, frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic analysis of chiral building blocks is a foundational requirement in modern drug discovery. (R)-3-Methylpiperazin-2-one and its (S)-enantiomer are privileged pharmacophores, frequently utilized in the asymmetric synthesis of single-enantiomer therapeutics, including epidermal growth factor receptor (EGFR) inhibitors and neurokinin-3 (NK-3) receptor antagonists[1][2].

As a Senior Application Scientist, I have evaluated numerous methodologies for chiral differentiation. This guide objectively compares the spectroscopic alternatives for analyzing 3-Methylpiperazin-2-one enantiomers, detailing the causality behind experimental choices, and providing self-validating protocols to ensure absolute data integrity.

The Fundamentals: Why the Hydrochloride Salt Matters

Before selecting a spectroscopic method, the physical state of the analyte must be optimized. Analyzing the free base of 3-methylpiperazin-2-one often yields broadened NMR signals and inconsistent Circular Dichroism (CD) spectra due to rapid conformational flipping (boat-to-chair transitions) of the piperazinone ring.

Converting the molecule to its hydrochloride salt protonates the secondary amine (N4). This protonation serves two critical functions:

  • Conformational Rigidification: The electrostatic strain locks the ring into a stable chair conformation, sharpening spectroscopic signals.

  • Ion-Pairing Capability: The resulting ammonium cation ( −NH2+​− ) acts as an ideal hydrogen-bond donor, enabling highly specific non-covalent interactions with Chiral Solvating Agents (CSAs)[3].

Comparative Analysis of Spectroscopic Alternatives

When distinguishing between the (R) and (S) enantiomers of 3-Methylpiperazin-2-one hydrochloride, researchers must choose a technique based on their primary analytical goal: determining enantiomeric excess (%ee) or assigning absolute configuration.

Table 1: Comparison of Spectroscopic Techniques for Chiral Differentiation
TechniquePrimary ApplicationMechanism of DifferentiationTime-to-ResultKey Limitation
Chiral 1H NMR (with CSA) Quantifying %eeDiastereomeric ion-pairing induces anisotropic shielding differences.< 30 minsCannot independently determine absolute configuration without a known standard.
Electronic Circular Dichroism (ECD) Absolute ConfigurationDifferential absorption of left/right circularly polarized light by the chiral lactam.1-2 hoursRequires complex TD-DFT computational modeling for absolute proof.
Vibrational CD (VCD) Conformational AnalysisDifferential absorption of circularly polarized IR radiation.> 4 hoursLower sensitivity; requires highly concentrated samples (~0.1 M).
X-Ray Crystallography Absolute Truth (Config & Structure)Anomalous dispersion of X-rays by heavy atoms (e.g., Chloride).Days/WeeksRelies on the unpredictable ability to grow high-quality single crystals.

Expert Insight: For routine laboratory workflows, Chiral NMR is the superior alternative for rapid purity checks, while ECD remains the gold standard for assigning spatial stereochemistry without the bottleneck of crystal growth[1].

Workflow Visualization

G Sample 3-Methylpiperazin-2-one HCl (Enantiomeric Mixture) Decision Analytical Objective? Sample->Decision NMR Chiral NMR (CSA) Determine %ee Decision->NMR Purity ECD ECD Spectroscopy Absolute Configuration Decision->ECD Configuration NMR_Prep Add (-)-18-Crown-6-TCA (Ion-pairing) NMR->NMR_Prep ECD_Prep Dissolve in MeOH (1 mM concentration) ECD->ECD_Prep NMR_Val Validate splitting with Racemate NMR_Prep->NMR_Val ECD_Val Overlay with TD-DFT Model ECD_Prep->ECD_Val

Workflow for selecting the optimal spectroscopic method for chiral piperazinone analysis.

Experimental Data & Self-Validating Protocols

Method A: Chiral NMR Spectroscopy using Crown Ether CSAs

Historically, researchers used Mosher's acid to derivatize amines for NMR analysis. However, covalent derivatization often suffers from kinetic resolution artifacts—where one enantiomer reacts faster than the other—artificially skewing the calculated %ee.

To circumvent this, we utilize (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6-TCA) as a Chiral Solvating Agent. The crown ether forms a thermodynamically stable, non-covalent ion pair with the protonated N4 amine of the piperazine ring[3]. This interaction places the C3-methyl group of the (R) and (S) enantiomers into different magnetic environments, resulting in distinct chemical shifts ( Δδ ).

Table 2: 1H NMR Chemical Shift Variations (400 MHz, Methanol-d4) Note: Data represents the diagnostic C3-Methyl doublet ( −CH3​ ).

SampleReagent Added δ (R)-Enantiomer δ (S)-Enantiomer Δδ (ppm)
RacemateNone1.48 ppm (d)1.48 ppm (d)0.00
Racemate2.0 eq (-)-18C6-TCA1.52 ppm (d)1.58 ppm (d)0.06
Enantiopure (R)2.0 eq (-)-18C6-TCA1.52 ppm (d)N/AN/A

Step-by-Step Protocol (Self-Validating System):

  • System Validation (Crucial): Dissolve 5 mg of racemic 3-Methylpiperazin-2-one HCl in 0.6 mL of Methanol-d4. Add 2.0 equivalents of (-)-18C6-TCA. Acquire a 1H NMR spectrum (400 MHz, 16 scans). Causality: You must observe two distinct doublets of equal integration near 1.55 ppm. This validates that the spectrometer's resolution and the CSA's chiral recognition are functioning correctly.

  • Sample Preparation: Repeat the exact preparation using your synthesized/purchased enantiomeric sample[4].

  • Acquisition & Integration: Acquire the spectrum under identical parameters. Integrate the area under the peak at 1.52 ppm ( IR​ ) and 1.58 ppm ( IS​ ).

  • Calculation: Calculate enantiomeric excess using the formula: %ee=IR​+IS​∣IR​−IS​∣​×100 .

Method B: Electronic Circular Dichroism (ECD)

While NMR determines purity, ECD determines the absolute 3D spatial arrangement. The chiral center at C3 induces an asymmetric environment around the adjacent lactam carbonyl ( C=O ), resulting in a distinct Cotton effect in the UV region[1].

Step-by-Step Protocol:

  • Sample Preparation: Prepare a highly precise 1.0 mM solution of the (R)-3-Methylpiperazin-2-one HCl sample in spectroscopic-grade methanol. Causality: Concentration must be exact, as the Beer-Lambert law dictates the amplitude of the molar ellipticity ( Δϵ ).

  • Baseline Correction: Fill a 1 mm quartz cuvette with pure methanol. Run a baseline scan from 190 nm to 260 nm at 20 °C.

  • Measurement: Replace the solvent with the sample solution. Scan the same wavelength range (Scanning speed: 50 nm/min, Bandwidth: 1 nm).

  • Data Validation: The (R)-enantiomer will typically exhibit a positive Cotton effect near 215 nm (corresponding to the n→π∗ transition of the lactam). To make this a self-validating system, the experimental curve must be overlaid with a Time-Dependent Density Functional Theory (TD-DFT) simulated spectrum of the (R)-configuration. A geometric match confirms the absolute configuration.

References

  • BenchChem Technical Support Team. "(R)-3-Methylpiperazin-2-one | CAS 922178-61-8 - Benchchem." Benchchem.com, January 2026.
  • ACS Publications. "Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part I)." ACS.org, November 2021.
  • ACS Publications. "Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid." The Journal of Organic Chemistry, November 2006.

Sources

Safety & Regulatory Compliance

Safety

3-Methylpiperazin-2-one hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that moving from the bench to full-scale production requires a deep and practical understanding of not just the science, but also the safety and regulatory landscapes that...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from the bench to full-scale production requires a deep and practical understanding of not just the science, but also the safety and regulatory landscapes that govern our work. Proper chemical waste management is paramount, ensuring the safety of our personnel and the environment, while maintaining institutional compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methylpiperazin-2-one hydrochloride. It is designed for the professional researcher and drug development scientist, moving beyond simple instructions to explain the causality and regulatory framework behind each recommendation.

Hazard Assessment and Initial Preparations

Before handling the waste, it is crucial to understand the inherent risks associated with 3-Methylpiperazin-2-one hydrochloride. While comprehensive toxicological data for this specific compound is not thoroughly established, the available Safety Data Sheets (SDS) for the parent molecule, (R)-3-Methylpiperazin-2-one, and related hydrochloride salts provide a strong basis for a cautious approach.[1]

Key Hazards:

  • Eye Irritation: The compound is known to cause serious eye irritation.[1]

  • Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.[1]

  • Corrosivity: As a hydrochloride salt, it can be corrosive. The U.S. Environmental Protection Agency (EPA) designates corrosivity (pH ≤ 2 or ≥ 12.5) as a characteristic for hazardous waste, potentially assigning it the waste code D002.[2]

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[1][3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents direct skin contact. Contaminated gloves must be disposed of after use in accordance with applicable laws.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts, or OV/AG/P99 for higher levels).Essential to prevent inhalation of dust, which can cause respiratory sensitization.[1] To be used in poorly ventilated areas or during spill cleanup.
Body Protection Lab coat or a chemical-resistant suit.Protects skin from accidental contact and contamination of personal clothing.[1]

Spill Management Protocol

Accidental spills must be handled immediately and safely to minimize exposure and environmental contamination. The primary goal is to contain and collect the material without creating dust.[1]

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is small and contained.

  • Don PPE: Before approaching the spill, don the full PPE as specified in the table above.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the material into a designated, sealable, and properly labeled hazardous waste container.[1] Use non-sparking tools if there is any fire risk.[4]

  • Clean the Area: Once the bulk material is collected, decontaminate the spill area. Use a damp cloth or sponge to wipe the surface, ensuring all residue is removed. The cleaning materials themselves are now considered hazardous waste and must be placed in the same container.

  • Dispose of PPE: Remove and dispose of all contaminated PPE, including gloves and shoe covers, as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[1]

Crucial Precaution: Do not let the product enter drains. [1][5] This is to prevent environmental contamination of waterways, as the ecological effects of this compound have not been fully investigated.

Waste Segregation, Collection, and Labeling

Proper waste management begins at the point of generation. Adherence to a strict segregation and labeling protocol is essential for safety and regulatory compliance.

Waste Collection Workflow

cluster_generation At the Bench: Waste Generation cluster_labeling Labeling & Documentation cluster_storage Interim Storage start Generate Waste (Unused Reagent, Contaminated Items) container Select Designated Hazardous Waste Container start->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal label_tag Affix Hazardous Waste Label seal->label_tag fill_info Complete Label Information: - Full Chemical Name - Hazard Characteristics (e.g., Corrosive) - Accumulation Start Date label_tag->fill_info move_to_saa Move to Satellite Accumulation Area (SAA) fill_info->move_to_saa log_waste Log Waste in Inventory move_to_saa->log_waste end_point Ready for Pickup by Licensed Waste Disposal Service log_waste->end_point

Caption: Waste Collection and Labeling Workflow.

Key Steps:

  • Segregation: Dedicate a specific, compatible waste container for 3-Methylpiperazin-2-one hydrochloride and any materials contaminated with it (e.g., gloves, weigh boats, wipes). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5] Mixing wastes can create unintended chemical reactions and complicate the disposal process.[6]

  • Container: Use a robust, sealable container that is clearly marked. Keep the container closed except when adding waste.[1]

  • Labeling: All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Methylpiperazin-2-one hydrochloride"

    • The specific hazard characteristics (e.g., "Corrosive," "Irritant")

    • The date when waste was first added to the container (the "accumulation start date")

Final Disposal Protocol

The guiding principle for the final disposal of 3-Methylpiperazin-2-one hydrochloride is that it must be handled by a licensed professional waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Recommended Disposal Method: Incineration

The most effective and recommended method for destroying this compound is through high-temperature incineration in a specialized facility.

  • Procedure: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Causality: This method ensures the complete thermal destruction of the organic piperazine ring. The afterburner destroys any potentially harmful organic byproducts, while the scrubber neutralizes acidic combustion gases, such as hydrogen chloride (HCl), which is formed from the hydrochloride salt and any chlorinated solvent used.[7] This process mitigates both the compound's inherent hazards and its potential environmental impact.

Operational Plan: Partnering with a Licensed Contractor
  • Contact EHS: Your first point of contact should always be your institution's Environmental Health & Safety (EHS) department. They will have established procedures and contracts with certified hazardous waste management firms.

  • Schedule Pickup: Arrange for the pickup of your properly labeled and sealed waste containers.

  • Manifesting: For every off-site shipment of hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This is a legal document that tracks the waste from its point of generation to its final disposal facility ("cradle-to-grave"), ensuring it is managed in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[6]

Disposal Decision Framework

Caption: Final Disposal Decision Pathway.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 3-Methylpiperazin-2-one hydrochloride, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Material Safety Data Sheet - 1-Acetyl-4-methylpiperazine. ScienceLab.com. [Link]

  • 3-ethyl-1-methylpiperazin-2-one hydrochloride — Chemical Substance Information. National Institute of Technology and Evaluation, Japan. [Link]

  • HYDROGEN CHLORIDE. Occupational Safety and Health Administration (OSHA). [Link]

  • GHS Compliant HCL 20 & 22 degree Solution Safety Data Sheet. Ohio.gov. [Link]

  • Hydrogen Chloride in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. SEASTAR CHEMICALS. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Quarles & Brady LLP. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Methylpiperazin-2-one Hydrochloride

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Methylpiperazin-2-one hydrochloride, a compound class that demands rigorous adherence to safety protocols. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety measure to build a culture of proactive risk mitigation in your laboratory.

Hazard Profile Analysis: Understanding the "Why"

3-Methylpiperazin-2-one hydrochloride and related piperazine derivatives present a multi-faceted hazard profile that necessitates a comprehensive personal protective equipment (PPE) strategy. The primary risks are not singular but interconnected, stemming from the compound's physical and chemical properties.

  • Severe Eye Irritation and Damage: Safety data for analogous compounds consistently indicates a risk of serious eye irritation or damage.[1][2][3] As a powder, the substance can easily become airborne and make contact with the eyes, potentially causing significant injury.

  • Skin Irritation and Corrosion: Many piperazine compounds are classified as skin irritants, with some causing severe burns.[2][4][5] Direct contact with the solid or solutions can lead to chemical burns and dermatitis.

  • Respiratory Irritation and Sensitization: This is a critical hazard. Inhalation of the dust can cause respiratory tract irritation.[2][6] More significantly, there is a documented risk of causing allergy or asthma-like symptoms, indicating its potential as a respiratory sensitizer.[1][4] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe allergic reaction.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed, making prevention of ingestion a key safety objective.[2]

These hazards mandate the use of engineering controls (such as a chemical fume hood) as the primary line of defense, with PPE serving as the essential final barrier between the researcher and the chemical.

Core PPE Requirements for 3-Methylpiperazin-2-one Hydrochloride

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Body AreaRequired PPEKey Specifications & Rationale
Eyes & Face Chemical Safety Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[7] Face Shield: To be worn over goggles, especially when handling larger quantities or during procedures with a high splash potential.[8] This dual protection is critical to prevent severe eye damage.[3][5]
Hands Chemical-Resistant Gloves (Nitrile)Standard: Must meet EN 374 standards for chemical protection.[1] Protocol: Use a double-gloving technique for enhanced protection. Inspect gloves for any defects before use.[1][7] Proper glove removal technique is crucial to avoid skin contact.[1]
Body Fully-Buttoned Laboratory Coat or Chemical-Resistant SuitLab Coat: Must be worn at all times. Chemical Suit: A complete suit is recommended when handling large quantities or when there is a significant risk of widespread contamination.[1]
Respiratory NIOSH-approved N95 or P100 Particulate RespiratorRequirement: Mandatory when handling the compound as a powder outside of a certified chemical fume hood or glove box.[2] This is non-negotiable due to the severe respiratory sensitization hazard.[1][4]
Operational Protocols: PPE in Practice

Effective protection relies not just on selecting the right PPE, but on its correct use. The following protocols provide step-by-step guidance for key procedures.

A disciplined donning sequence prevents contamination and ensures all protective layers are correctly in place.

G start Start: Outside Lab inspect 1. Inspect All PPE (Gloves, Goggles, Respirator, Coat) start->inspect wash1 2. Wash and Dry Hands Thoroughly inspect->wash1 coat 3. Don Laboratory Coat (Ensure it is fully buttoned) wash1->coat respirator 4. Don N95/P100 Respirator (Perform seal check) coat->respirator goggles 5. Don Chemical Safety Goggles (Adjust for a snug fit) respirator->goggles gloves 6. Don Gloves (Pull cuffs over lab coat sleeves) goggles->gloves enter Ready for Work gloves->enter

Caption: PPE Donning Workflow.

Different laboratory tasks carry different levels of risk. Adjust your PPE accordingly.

TaskPrimary HazardEngineering ControlRequired PPE Level
Weighing/Handling Powder Dust Inhalation, Eye ContactChemical Fume Hood or Glove BoxGoggles, Face Shield, Lab Coat, Double Nitrile Gloves, N95/P100 Respirator (if outside hood)
Preparing Solutions Splashes (Skin/Eye), Inhalation of AerosolsChemical Fume HoodGoggles, Face Shield, Lab Coat, Double Nitrile Gloves
Reaction Monitoring/Sampling Splashes, ContactChemical Fume HoodGoggles, Lab Coat, Nitrile Gloves
Post-Experiment Cleanup Contact with Contaminated SurfacesWell-Ventilated AreaGoggles, Lab Coat, Nitrile Gloves

The doffing (removal) process is a critical control point for preventing personal contamination. This sequence must be followed meticulously.

G start Start: In Designated Doffing Area coat 1. Remove Lab Coat (Roll it inside-out to contain contaminants) start->coat gloves 2. Remove Gloves (Use proper technique to avoid skin contact) coat->gloves wash1 3. Wash and Dry Hands gloves->wash1 goggles 4. Remove Goggles & Face Shield (Handle by the strap/headband) wash1->goggles respirator 5. Remove Respirator goggles->respirator dispose 6. Dispose of All PPE (Place in designated hazardous waste container) respirator->dispose wash2 7. Wash Hands Thoroughly with Soap and Water dispose->wash2 end Exit Lab wash2->end

Caption: PPE Doffing and Disposal Workflow.

Emergency & Disposal Plans

In the event of a spill, your immediate actions are critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don the highest level of recommended PPE, including respiratory protection, a face shield, and a chemical-resistant suit or apron over your lab coat.

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not create dust.[1]

  • Collect Waste: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Treat all cleanup materials and contaminated PPE as hazardous waste.

All materials that come into contact with 3-Methylpiperazin-2-one hydrochloride must be treated as hazardous waste.

  • PPE Disposal: All used gloves, respirator cartridges, and other disposable PPE must be placed in a designated, sealed hazardous waste container immediately after doffing.[1]

  • Chemical Disposal: Unused product and chemical waste must be disposed of through a licensed professional waste disposal service.[1][6] Do not discharge into drains or the environment.[1] Follow all federal, state, and local environmental regulations.[6]

By integrating these detailed protocols into your laboratory's standard operating procedures, you create a robust safety system that protects your most valuable asset: your scientific team.

References

  • Material Safety Data Sheet - PS-TsCl(HL). Biotage. [Link]

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. [Link]

  • Recovery of amines from by-product chloride salts.
  • DECONtamination Solution for Aromatic Amines. Analyt-MTC. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylpiperazin-2-one hydrochloride
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